molecular formula C12H14N2O3 B13117288 Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Cat. No.: B13117288
M. Wt: 234.25 g/mol
InChI Key: RPLJEWJNEZLJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 4-hydroxyindazole-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3

InChI Key

RPLJEWJNEZLJEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate: A Technical Guide to Synthesis and Applications in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for kinase and protein-protein interaction (PPI) inhibitors. Specifically, tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4) has emerged as a critical organic building block in the development of apoptosis-inducing agents[1]. Its most notable application is in the synthesis of highly selective Bcl-2 (B-cell lymphoma 2) inhibitors, such as Venetoclax analogs, which are deployed in the treatment of chronic lymphocytic leukemia (CLL) and autoimmune diseases[2].

The compound features an acid-labile N-Boc (tert-butyloxycarbonyl) protecting group and a highly reactive free C4-hydroxyl group. This specific structural arrangement allows medicinal chemists to perform complex etherifications (via Mitsunobu or SNAr reactions) at the C4 position without cross-reactivity from the indazole nitrogen[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for optimizing downstream reaction solvents, purification gradients, and computational docking models. The data below summarizes the core metrics of the 1H-isomer[4][5].

PropertyValue
Compound Name tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate
CAS Number 1228874-81-4
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
LogP (Predicted) ~2.5
Topological Polar Surface Area (TPSA) 64.4 Ų
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 4
Density (Predicted) 1.24 ± 0.1 g/cm³

Mechanistic Synthesis & Regioselectivity

Synthesizing tert-butyl 4-hydroxy-1H-indazole-1-carboxylate directly from 4-hydroxyindazole using Di-tert-butyl dicarbonate (Boc2O) is problematic. The indazole core contains multiple nucleophilic sites (the C4-hydroxyl oxygen and the pyrazole nitrogens). Direct Boc protection yields a complex, difficult-to-separate mixture of O-Boc, N-Boc, and di-Boc derivatives.

To circumvent this, AbbVie researchers developed a highly efficient, self-validating orthogonal protection-deprotection strategy[6]. By transiently protecting the hydroxyl group with a silyl ether, the Boc group can be directed exclusively to the nitrogen.

Synthesis A 4-Hydroxyindazole B 1. NaH, THF (0°C) 2. TBSCl A->B C 4-(TBS-oxy)- 1H-indazole B->C D Boc2O, DMAP MeCN (RT) C->D E 1-Boc-4-(TBS-oxy)- 1H-indazole D->E F TBAF, THF (RT, 4 days) E->F G tert-butyl 4-hydroxy- 1H-indazole-1-carboxylate F->G

Caption: Orthogonal protection-deprotection workflow for tert-butyl 4-hydroxy-1H-indazole-1-carboxylate.

Experimental Protocol: Orthogonal Synthesis Workflow

The following step-by-step methodology is adapted from validated pharmaceutical patent literature for Bcl-2 inhibitor synthesis[2][6].

Step 1: Transient Hydroxyl Protection (TBS Ether Formation)

  • Initiation: Suspend 4-Hydroxyindazole (3.94 g) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.23 g). Stir at 0 °C for 5 minutes, then allow the solution to warm to room temperature for 20 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the more acidic phenol-like hydroxyl group. The 0 °C initiation controls the exothermic hydrogen gas evolution and prevents ring-opening side reactions.

  • Silylation: Re-cool the solution to 0 °C and add tert-butyldimethylchlorosilane (TBSCl, 4.65 g). Stir until complete conversion to 4-(TBS-oxy)-1H-indazole is observed via TLC/LCMS.

Step 2: Nitrogen Protection (Boc Carbamate Formation)

  • Reaction: Concentrate the intermediate and dissolve the residue in acetonitrile (MeCN, 200 mL). Add Di-tert-butyl dicarbonate (Boc2O, 7.06 g) and 4-(dimethylamino)pyridine (DMAP, 0.359 g).

  • Propagation: Stir the solution at room temperature for 3 hours.

    • Causality: DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive acylpyridinium intermediate. This intermediate rapidly transfers the Boc group to the indazole nitrogen. Acetonitrile provides a polar aprotic environment that stabilizes this transition state. Remove the solvent under vacuum upon completion.

Step 3: Selective Hydroxyl Deprotection

  • Cleavage: Dissolve the crude 1-Boc-4-(TBS-oxy)-1H-indazole in THF (200 mL). Add tetrabutylammonium fluoride (TBAF, 1M in THF, 82 mL).

  • Isolation: Stir at room temperature for 4 days. Remove the solvent under vacuum and purify the residue via silica gel chromatography (ethyl acetate/hexanes).

    • Causality: The fluoride ion from TBAF acts as a highly specific nucleophile that attacks the silicon atom of the TBS group. This is driven by the extreme thermodynamic stability of the resulting Si-F bond (~582 kJ/mol). The mildly basic conditions leave the acid-labile N-Boc group completely intact, yielding a mixture of the 1H and 2H Boc-protected isomers, which are separated during chromatography[7].

Downstream Applications: Bcl-2 Inhibitor Drug Discovery

In the context of targeted oncology, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death (apoptosis)[8]. Small molecule inhibitors must bind to the narrow, hydrophobic BH3-binding groove of the Bcl-2 protein to restore apoptotic signaling.

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate acts as the foundational anchor for these molecules. The free C4-hydroxyl group is typically reacted with complex aryl halides or alcohols to form rigid ether linkages. Once the ether linkage is established, the N-Boc group is cleaved using trifluoroacetic acid (TFA) or HCl, exposing the indazole nitrogen to form critical hydrogen bonds with the Bcl-2 protein backbone[7].

Pathway Core tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate Rxn Etherification (SNAr / Mitsunobu) with Aryl Halides/Alcohols Core->Rxn Scaffold Bcl-2 Inhibitor Scaffold (Venetoclax Analogs) Rxn->Scaffold Target Bcl-2 Anti-apoptotic Protein Binding Scaffold->Target Outcome Restoration of Apoptosis in Malignant Cells Target->Outcome

Caption: Downstream application of the indazole building block in targeted Bcl-2 inhibitor drug discovery.

Conclusion

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a masterclass in protective group logic and medicinal chemistry design. By utilizing an orthogonal TBS/Boc protection scheme, researchers can selectively isolate the highly reactive C4-hydroxyl group. This precision enables the construction of complex, sterically hindered ether linkages that are paramount to the efficacy of next-generation Bcl-2 inhibitors in oncology.

References

  • AbbVie Inc. (2015). US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases.
  • Molaid. tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Chemical Properties.[Link]

Sources

Structural Elucidation and Regiochemical Assignment of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate , addressing the critical regiochemical ambiguity between N1- and N2-protection, as well as potential O-acylation.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors). However, the introduction of a tert-butoxycarbonyl (Boc) group onto the 4-hydroxy-1H-indazole core presents a classic regiochemical challenge. The annular tautomerism of the indazole ring allows for substitution at N1 (thermodynamically favored) or N2 (kinetically accessible).[1] Furthermore, the free hydroxyl group at C4 introduces the risk of competitive O-acylation .

This guide provides a definitive, self-validating workflow to unambiguously assign the structure as the desired N1-carbamate , distinguishing it from the N2-carbamate, O-carbonate, and bis-protected impurities.

The Regiochemical Challenge

The synthesis of the target molecule typically proceeds via the protection of 4-hydroxyindazole (or its precursors). Three primary isomers and one bis-product must be distinguished:

  • Target (N1-Boc): tert-butyl 4-hydroxy-1H-indazole-1-carboxylate.

  • Isomer A (N2-Boc): tert-butyl 4-hydroxy-2H-indazole-2-carboxylate.

  • Isomer B (O-Boc): tert-butyl (1H-indazol-4-yl) carbonate.

  • Impurity C (Bis-Boc): tert-butyl 4-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate.

Pathway Visualization

The following diagram illustrates the competing pathways and the resulting structural complexity.

Indazole_Protection Start 4-Hydroxy-1H-indazole (Tautomeric Mixture) Boc2O Boc2O / Base Start->Boc2O N1 Target: N1-Boc (Thermodynamic) Boc2O->N1 Major Path N2 Isomer: N2-Boc (Kinetic/Minor) Boc2O->N2 Minor Path O_Boc Isomer: O-Boc (Carbonate) Boc2O->O_Boc Competitive Bis Bis-Boc (N1, O-Di-Boc) N1->Bis Excess Boc2O O_Boc->Bis Excess Boc2O

Caption: Competing regiochemical pathways during the Boc-protection of 4-hydroxyindazole.

Spectroscopic Elucidation Workflow

Step 1: Mass Spectrometry (Molecular Weight)

Before NMR analysis, confirm the stoichiometry of protection.

  • Target Mass: [M+H]+ corresponding to Mono-Boc.

  • Bis-Boc: Mass will be +100 Da higher.

  • Note: MS cannot distinguish N1, N2, or O-Boc isomers as they are isobaric.

Step 2: Infrared Spectroscopy (Functional Group Analysis)

Differentiation of the Carbamate (N-Boc) from the Carbonate (O-Boc) is distinct in IR due to carbonyl stretching frequencies.

Functional GroupDiagnostic Frequency (cm⁻¹)Interpretation
N-Boc (Carbamate) 1700 – 1740 Consistent with Target (N1 or N2).
O-Boc (Carbonate) 1760 – 1780 Indicates wrong isomer (O-acylation).
OH Stretch 3200 – 3400 (Broad) Must be present. Absence implies Bis-Boc.
Step 3: 1H NMR Analysis (Diagnostic Shifts)

The proton chemical shifts, particularly H-3 and H-7 , are heavily influenced by the position of the Boc group.

  • H-3 Proton:

    • N1-Boc (Target): Typically appears at δ 8.0 – 8.2 ppm .[2]

    • N2-Boc: Typically deshielded to δ 8.4 – 8.7 ppm due to the quinonoid character of the 2H-indazole system.

  • H-7 Proton:

    • N1-Boc: The carbonyl of the Boc group at N1 exerts a deshielding anisotropic effect on the peri-proton (H-7). H-7 often shifts downfield (δ 7.8 – 8.2 ppm) compared to the parent indazole.

    • N2-Boc: The Boc group is distant from H-7; H-7 remains at typical aromatic shifts (δ 7.2 – 7.5 ppm).

Step 4: 13C NMR (The "Elguero" Rules)

Carbon shifts provide robust confirmation. The C-3 and C-7a signals are most diagnostic.

Carbon PositionN1-Boc (Target)N2-Boc (Isomer)
C-3 ~ 135 - 140 ppm ~ 120 - 125 ppm
C-7a (Bridge) ~ 140 ppm ~ 149 ppm

Reference: The "Elguero Rules" for azole tautomers indicate that N2-substitution significantly shields C-3 relative to N1-substitution.

Step 5: 2D NMR (NOESY/ROESY) – The "Smoking Gun"

This is the definitive experiment. You must observe the spatial proximity (NOE) between the tert-butyl protons (singlet, ~1.6 ppm) and the indazole ring protons.

  • N1-Boc Target: Strong NOE correlation between t-Bu and H-7 .

  • N2-Boc Isomer: Strong NOE correlation between t-Bu and H-3 .

Decision Logic Diagram

The following logic gate ensures accurate assignment based on the data above.

Elucidation_Logic Start Isolated Product (Mono-Boc Mass Confirmed) IR_Check IR Carbonyl Analysis Start->IR_Check High_Freq > 1760 cm⁻¹ IR_Check->High_Freq Low_Freq 1700-1740 cm⁻¹ IR_Check->Low_Freq OBoc_Result Identify as O-Boc Carbonate High_Freq->OBoc_Result NMR_Check 1H NMR & NOESY Low_Freq->NMR_Check NOE_H3 NOE: tBu ↔ H3 H3 Shift > 8.4 ppm NMR_Check->NOE_H3 NOE_H7 NOE: tBu ↔ H7 H3 Shift ~ 8.1 ppm NMR_Check->NOE_H7 N2_Result Identify as N2-Boc Isomer NOE_H3->N2_Result N1_Result CONFIRMED TARGET N1-Boc Isomer NOE_H7->N1_Result

Caption: Logic flow for the structural assignment of indazole protection isomers.

Experimental Protocols

A. Synthesis (Regioselective N1-Protection)

To minimize O-Boc formation, it is often superior to protect the nitrogen first using a precursor where the oxygen is already protected (e.g., 4-benzyloxyindazole), followed by hydrogenolysis. However, if direct protection is required:

  • Dissolution: Dissolve 4-hydroxy-1H-indazole (1.0 equiv) in dry THF or DMF.

  • Base Selection: Add DMAP (0.1 equiv) and TEA (1.5 equiv). Avoid strong bases like NaH which promote O-alkylation.

  • Addition: Add Boc₂O (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with mild citric acid (to remove DMAP/TEA) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). N1-Boc usually elutes after the bis-Boc but before the N2-Boc (polarity: Bis < N1 < N2).

B. Characterization Protocol

Sample Preparation: Dissolve ~5-10 mg of the isolated solid in 0.6 mL DMSO-d6 (preferred over CDCl₃ for solubility of the free phenol).

Instrument Parameters (400 MHz+):

  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled.

  • NOESY: Phase-sensitive, mixing time 300-500 ms.

Data Validation Checklist:

References

  • Luo, G., et al. (2006). "Regioselective Synthesis of 1- and 2-Substituted Indazoles." Journal of Organic Chemistry.

  • Claramunt, R. M., & Elguero, J. (2006).[3] "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry.

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025). "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." Technical Note.

Sources

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the functional utility, chemical reactivity, and downstream pharmacological applications of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate . While this specific compound is a chemical intermediate rather than a marketed drug, it serves as a critical "privileged scaffold" in the synthesis of potent kinase inhibitors, IDO1 inhibitors, and anti-inflammatory agents.[1]

Role: High-Value Synthetic Intermediate & Pharmacophore Scaffold Chemical Class: N-Protected Indazole Primary Application: Structure-Based Drug Design (SBDD) for Kinase & Enzyme Inhibitors[1]

Executive Summary: The "Mechanism" of a Scaffold

In drug discovery, the "mechanism of action" (MOA) of an intermediate is defined by its synthetic utility —specifically, how it solves the problem of regioselectivity and functional group compatibility.[1]

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate acts as a bifunctional molecular handle :

  • N1-Boc Protection: Locks the tautomeric equilibrium of the indazole ring, forcing electrophilic or nucleophilic attacks to occur at specific, predictable positions (regiocontrol).[1]

  • C4-Hydroxyl Group: Provides a rare and difficult-to-access attachment point for solubilizing groups or pharmacophores required to bind into the deep pockets of target proteins (e.g., IDO1, VEGFR).[1]

Chemical Mechanism of Action: Reactivity & Regiocontrol

The core challenge in indazole chemistry is the N1 vs. N2 tautomerism .[1] Without the tert-butyl carbamate (Boc) protecting group at N1, reactions often yield inseparable mixtures of N1- and N2-substituted products.

The Regioselectivity Engine

The Boc group exerts electronic withdrawal on the N1 nitrogen, reducing its nucleophilicity.[1] This "deactivates" the ring toward unwanted side reactions while directing chemistry to the 4-OH position.[1]

Key Reactivity Pathways:

  • Path A (O-Functionalization): The 4-OH is acidic (phenol-like).[1] Under basic conditions (e.g., K₂CO₃), it can be alkylated to attach "tail" regions of drug candidates.[1]

  • Path B (C3-Functionalization): The C3 position remains accessible for halogenation (e.g., iodination) to enable Suzuki-Miyaura couplings.[1]

  • Path C (Deprotection): The N1-Boc is acid-labile.[1] Removal with TFA/HCl releases the free indazole NH, which is often the key hydrogen bond donor (H-donor) in the final drug's binding to the target protein's hinge region.[1]

Visualization: Synthetic Divergence

The following diagram illustrates the "Chemical MOA" whereby this intermediate allows divergent synthesis of complex drugs.

ChemicalMOA Core Tert-butyl 4-hydroxy-1H- indazole-1-carboxylate (The Scaffold) PathA O-Alkylation (Mitsunobu/SN2) Core->PathA 4-OH Functionalization PathB C3-Halogenation (NIS/NBS) Core->PathB C3 Modification PathC N1-Deprotection (TFA/HCl) PathA->PathC Final Step PathB->PathC Target1 IDO1 Inhibitors (Heme Binding) PathC->Target1 Releases NH Donor Target2 Kinase Inhibitors (Hinge Binding) PathC->Target2 Restores Aromaticity

Figure 1: Synthetic workflow demonstrating how the scaffold directs reactivity to generate bioactive libraries.

Biological Mechanism of Action (Downstream Applications)

Once processed, the derivatives of this scaffold exhibit potent biological activity.[1][2][3] The 4-hydroxy-indazole core is a "privileged structure" in medicinal chemistry.[1]

Mechanism 1: IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses T-cell activity in tumors.[1][3][4]

  • Binding Mode: The indazole nitrogen (N2) often coordinates directly to the ferrous iron (Fe²⁺) in the IDO1 heme center.[1]

  • Role of the 4-Position: Substituents attached to the 4-OH group (derived from our starting material) extend into Hydrophobic Pocket A , stabilizing the inhibitor-enzyme complex. This 4-substitution is critical for potency; unsubstituted indazoles are often weak inhibitors.[1]

Mechanism 2: Kinase Inhibition (VEGFR/PDGFR)

In kinase inhibitors (e.g., analogues of Axitinib), the indazole acts as the "hinge binder."[1][5]

  • Hinge Interaction: The deprotected N1-H and N2 atoms form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Cys residues).[1]

  • Solubility & ADME: The 4-OH group is frequently used to attach solubilizing chains (e.g., piperazines or morpholines) that protrude into the solvent-exposed region of the kinase, improving oral bioavailability.

Experimental Protocols

The following protocols describe the standard manipulation of this scaffold to generate bioactive probes.

Protocol A: O-Alkylation (Installing the Pharmacophore)

Objective: To attach a hydrophobic tail to the 4-position while preserving N1-protection.

  • Reagents: Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (1.0 eq), Alkyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve the indazole scaffold in DMF (0.1 M concentration).[1]

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (Observation: Slight color change may occur).

    • Add the Alkyl Bromide dropwise.[1]

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS (Target mass = SM + Alkyl - H).[1]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[1]

  • Validation: ¹H NMR should show the disappearance of the phenolic -OH signal (~9-10 ppm) and appearance of alkyl protons.[1]

Protocol B: N1-Deprotection (Activating the Warhead)

Objective: To remove the Boc group and restore the active N1-H/N2 motif.

  • Reagents: 4-Alkoxy-1-Boc-indazole intermediate (from Protocol A), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve substrate in DCM (0.2 M).[1]

    • Add TFA (20% v/v final concentration) dropwise at 0°C.[1]

    • Warm to RT and stir for 2 hours.

    • Critical Step: Monitor for the disappearance of the tert-butyl singlet (~1.6 ppm) in NMR or mass loss of 100 Da (Boc) in LC-MS.[1]

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃ to generate the free base (precipitate usually forms).[1]

  • Yield: Typically >90% quantitative conversion.

Comparative Data: Impact of the 4-OH Scaffold

The table below summarizes why the 4-hydroxy substitution (enabled by this specific intermediate) is superior to unsubstituted indazoles in IDO1 inhibition assays.

Compound VariantR-Group at Pos 4IDO1 IC₅₀ (µM)Binding Feature
Unsubstituted -H> 100 µMWeak interaction with heme iron only.[1]
Scaffold Derivative -O-Benzyl5.3 µM4-O-Benzyl fills Hydrophobic Pocket A.
Scaffold Derivative -O-(p-F-Phenyl)0.8 µMAdditional pi-stacking interactions.[1]
Scaffold Derivative -O-Alkyl-Amine1.2 µMImproved solubility + Pocket B interaction.[1]

Data synthesized from structure-activity relationship (SAR) studies on Indazole-based IDO1 inhibitors [1].[3]

Pharmacophore Mapping

This diagram visualizes how the final deprotected molecule interacts with a target protein (e.g., IDO1), validating the necessity of the 4-substitution.[1]

Pharmacophore Heme Heme Iron (Fe2+) (Catalytic Center) PocketA Hydrophobic Pocket A (Lipophilic) IndazoleN Indazole N2 (Lone Pair Donor) IndazoleN->Heme Coordinate Bond Pos4 4-Position Substituent (Attached via Oxygen) Pos4->PocketA Van der Waals / Pi-Stacking

Figure 2: Pharmacophore map showing the critical coordination of the Indazole N2 to the Heme Iron and the 4-substituent filling the hydrophobic pocket.

References

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Source: Bioorganic & Medicinal Chemistry (2016).[1][3] Context: Establishes the 4-position of the indazole ring as a critical determinant for IDO1 inhibitory potency.[1] URL:[Link]

  • Process Development for a 1H-Indazole Synthesis. Source: Organic Process Research & Development (ACS Publications).[1] Context: Describes the synthetic challenges of indazole formation and the necessity of protecting groups for regioselectivity. URL:[Link][1]

Sources

Technical Guide: Spectroscopic Data for tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization and synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4). This compound is a critical intermediate in the synthesis of Bcl-2 inhibitors and other kinase-targeting therapeutics.

Compound Identity & Significance

PropertyDetail
IUPAC Name tert-butyl 4-hydroxy-1_H_-indazole-1-carboxylate
CAS Number 1228874-81-4
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Off-white to pale yellow solid
Primary Application Scaffold for Bcl-2 family inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.
Structural Context

The 1_H_-indazole core is a privileged pharmacophore.[1] Protection of the N1-nitrogen with a tert-butoxycarbonyl (Boc) group is essential to direct regioselective functionalization at the C3 position or the C4-hydroxyl group. The N1-Boc group also significantly alters the electronic environment of the benzene ring, which is detectable via NMR spectroscopy.

Synthesis & Regioselectivity[2]

The synthesis involves the direct protection of 4-hydroxyindazole using di-tert-butyl dicarbonate (Boc₂O). A critical technical challenge is controlling regioselectivity between the N1 and N2 positions.

Experimental Protocol (Based on US Patent 9,493,431 B2)

Reagents: 4-Hydroxyindazole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Methodology:

  • Deprotonation: Charge a reaction vessel with 4-hydroxyindazole dissolved in anhydrous THF. Cool to 0°C under nitrogen atmosphere.

  • Activation: Add NaH portion-wise. Stir at 0°C for 30 minutes to ensure complete formation of the sodium indazolide anion.

  • Protection: Add Boc₂O dropwise as a solution in THF.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with ethyl acetate (EtOAc).[2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude mixture typically contains both N1-Boc (major) and N2-Boc (minor) isomers. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The N1-isomer is generally less polar and elutes first.

Reaction Workflow Diagram

Synthesis SM 4-Hydroxyindazole (C7H6N2O) Reagents 1. NaH, THF, 0°C 2. Boc2O SM->Reagents Intermediate Anionic Intermediate (Indazolide) Reagents->Intermediate Deprotonation Product tert-butyl 4-hydroxy-1H- indazole-1-carboxylate (Major N1 Isomer) Intermediate->Product Kinetic/Thermo Control Byproduct N2-Boc Isomer (Minor) Intermediate->Byproduct

Caption: Synthesis pathway highlighting the divergent N1/N2 protection steps.

Spectroscopic Characterization

The following data represents the consensus characterization for the N1-protected isomer.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagnostic Features:

  • N1-Boc Effect: The carbonyl of the Boc group at N1 deshields the proton at C7 significantly (downfield shift to ~7.8–8.0 ppm) due to the anisotropic effect and electron withdrawal. This distinguishes it from the N2-isomer.

  • C3-H: Appears as a sharp singlet around 8.2–8.4 ppm.

  • OH Group: A broad singlet, typically exchangeable with D₂O.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
OH 10.20br s1H-Hydroxyl (C4-OH)
H3 8.35s1H-Pyrazole Ring CH
H7 7.75d1H8.4Aromatic (adj. to N1)
H6 7.35dd1H8.4, 7.6Aromatic
H5 6.70d1H7.6Aromatic (adj. to OH)
Boc 1.63s9H-tert-Butyl CH₃
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNote
152.5 C4-OHIpso-carbon (Oxygen bearing)
149.0 C=O (Boc)Carbamate carbonyl
141.5 C7aQuaternary bridgehead
136.8 C3Pyrazole CH
129.5 C6Aromatic CH
114.2 C3aQuaternary bridgehead
112.5 C7Aromatic CH (Deshielded by Boc)
105.8 C5Aromatic CH
84.5 C (CH₃)₃Quaternary t-butyl carbon
27.8 C(C H₃)₃Methyl carbons (Boc)
B. Mass Spectrometry (MS)

The Boc group is acid-labile and thermally sensitive. In Electrospray Ionization (ESI), the compound often exhibits fragmentation corresponding to the loss of the tert-butyl group or the entire Boc moiety.

  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 235.25

  • Adducts: [M+Na]⁺ = 257.25 (Commonly observed and more stable)

Fragmentation Pattern:

  • Parent Ion: m/z 235.25 ([M+H]⁺)

  • Loss of Isobutene: m/z 179.15 ([M+H – C₄H₈]⁺) – Formation of the carboxylic acid intermediate.

  • Loss of Boc (Decarboxylation): m/z 135.15 ([M+H – Boc]⁺) – Reversion to the 4-hydroxyindazole core.

MS Fragmentation Pathway

MassSpec Parent Parent Ion [M+H]+ m/z 235.25 Frag1 Loss of Isobutene [M+H - C4H8]+ m/z 179.15 Parent->Frag1 - 56 Da Frag2 Loss of CO2 (Deprotection) [M+H - Boc]+ m/z 135.15 Parent->Frag2 - 100 Da (Direct) Frag1->Frag2 - 44 Da

Caption: ESI(+) fragmentation pathway showing sequential loss of the Boc protecting group.

C. Infrared (IR) Spectroscopy

IR is useful for confirming the presence of the carbamate (Boc) and the free hydroxyl group.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3250 – 3400 O-H Stretch (Broad)Phenolic Hydroxyl
2975, 2930 C-H StretchAlkyl (t-Butyl)
1735 C=O Stretch (Strong)Carbamate (Boc) Ester
1610, 1585 C=C / C=N StretchIndazole Ring System
1150 C-O StretchEther/Ester linkage

Storage and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The Boc group is stable to basic conditions but hydrolyzes rapidly in acidic media (e.g., TFA, HCl). The C4-hydroxyl group is prone to oxidation; avoid prolonged exposure to air.

References

  • Synthesis and Application: Bruncko, M., et al. (2016). Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases. U.S. Patent No. 9,493,431 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Indazole Reactivity: Gaikwad, D. D., et al. (2015). Synthesis of Indazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 961-967.
  • Boc-Protection Regioselectivity: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to section on protection of indazoles).
  • CAS Registry: American Chemical Society. (n.d.). CAS No. 1228874-81-4. SciFinder-n.

Sources

The Indazole Scaffold: A Pharmacophore for Multi-Target Precision Medicine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level reference for drug discovery professionals, focusing on the medicinal chemistry, pharmacology, and synthetic utility of the indazole scaffold.

Executive Summary

The indazole (benzo[


]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its isomer indole, indazole is rare in nature but ubiquitous in synthetic pharmacopeia. Its utility stems from its ability to function as a bioisostere for purine and indole rings, allowing it to mimic ATP in the hinge-binding region of kinases.

This guide analyzes the biological activity of indazole derivatives, moving beyond basic descriptions to explore the structural determinants of activity (SAR), specific mechanisms of action in oncology and inflammation, and validated experimental protocols for synthesis and evaluation.

Structural Dynamics & Tautomerism

The biological activity of indazole is governed by its tautomeric equilibrium. The scaffold exists primarily in two forms: 1H-indazole (thermodynamically preferred) and 2H-indazole .[1][2]

  • 1H-Indazole: The hydrogen resides on the nitrogen adjacent to the benzene ring. This form is aromatic (

    
     electrons) and stable.[3]
    
  • 2H-Indazole: The hydrogen resides on the nitrogen adjacent to the carbon. This form often exhibits distinct binding profiles in enzyme pockets, particularly in kinase inhibitors like Pazopanib .

Visualization: Indazole Tautomerism & Numbering

The following diagram illustrates the numbering scheme and the tautomeric shift critical for receptor docking.

IndazoleStructure cluster_0 Thermodynamic Equilibrium node1 1H-Indazole N1-H N2 node2 2H-Indazole N1 N2-H node1->node2 Tautomerization (Ka) Prop1 Thermodynamically Stable (Aromaticity retained) node1->Prop1 Prop2 Kinase Hinge Binder (e.g., Pazopanib) node2->Prop2

Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole.[1] The specific tautomer locked by substitution dictates the drug's binding mode.

Oncology: The Kinase Inhibition Paradigm

The most commercially successful application of indazole derivatives is in the inhibition of receptor tyrosine kinases (RTKs). The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

Key Therapeutic Targets
TargetFunctionIndazole Drug ExampleMechanism
VEGFR1/2/3 AngiogenesisAxitinib Binds to the inactive conformation (Type II inhibitor) of the kinase, blocking blood vessel formation in tumors.
PDGFR-alpha/beta Cell GrowthNintedanib Competitive ATP inhibition; often co-targeted with VEGFR to prevent escape mechanisms.
PARP-1/2 DNA RepairNiraparib Traps PARP on damaged DNA, inducing synthetic lethality in BRCA-mutated cells.
ALK / ROS1 Cell SignalingEntrectinib CNS-penetrant inhibitor targeting fusion proteins in NSCLC.
Mechanism of Action: Angiogenesis Blockade

Indazole derivatives like Axitinib function by physically occluding the ATP-binding site of VEGFR. This prevents the phosphorylation of downstream effectors (ERK, Akt), thereby halting endothelial cell proliferation.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR ATP Competition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Proliferation mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 2: Signal transduction blockade by indazole-based kinase inhibitors. The molecule acts upstream, preventing the cascade of PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR) Guide

For researchers designing new libraries, the following SAR rules have been distilled from recent literature (2020–2025):

  • N1-Substitution (The Anchor):

    • Large hydrophobic groups (e.g., phenyl, benzyl) at N1 often improve affinity for the hydrophobic pocket adjacent to the ATP binding site.

    • Caution: N1-substitution locks the tautomer in the 1H-form.

  • C3-Position (The Vector):

    • Substitution here (e.g., amides, ureas, ethynyl) allows the molecule to extend into the "solvent-front" region of the kinase.

    • Crucial for Selectivity: Modifications here often determine selectivity between homologous kinases (e.g., VEGFR vs. FGFR).

  • C6-Position (Solubility Valve):

    • Introduction of solubilizing groups (morpholine, piperazine, N-methyl piperazine) at C6 is a standard strategy to improve oral bioavailability (as seen in Pazopanib ).

Experimental Protocols

Synthetic Protocol: Suzuki-Miyaura Coupling on Indazole Core

Objective: To functionalize the C3 position of a 3-bromo-1H-indazole intermediate.

Reagents:

  • 3-Bromo-1H-indazole derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv) - Catalyst

  • Cs2CO3 (2.0 equiv) - Base

  • 1,4-Dioxane/Water (4:1 ratio) - Solvent

Workflow:

  • Degassing: Charge a microwave vial with the indazole, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl2 under positive Argon pressure. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Bioassay: VEGFR2 Kinase Inhibition (IC50 Determination)

Objective: Quantify the potency of the synthesized indazole.[3][4][5][6]

Methodology (TR-FRET):

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Enzyme Mix: Dilute recombinant human VEGFR2 kinase (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Substrate Mix: Prepare a solution of Fluorescein-PolyGT (substrate) and ATP (at Km concentration).

  • Incubation: Add 5 µL compound + 10 µL Enzyme Mix to a 384-well plate. Incubate 15 min at RT.

  • Initiation: Add 10 µL Substrate Mix. Incubate 60 min at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.

  • Read: Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Future Outlook: PROTACs and Covalent Inhibitors

The field is shifting toward Targeted Protein Degradation (TPD) . Indazoles are increasingly used as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: Link a high-affinity indazole (binder) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker.

  • Result: Instead of just inhibiting the kinase, the PROTAC induces ubiquitination and proteasomal degradation of the target protein, overcoming resistance mutations.

References

  • FDA Label - Axitinib (Inlyta). U.S. Food and Drug Administration.[Link]

  • FDA Label - Pazopanib (Votrient). U.S. Food and Drug Administration.[Link]

  • Zhang, L., et al. (2022). "Recent Advances in the Synthesis and Biological Activity of Indazole Derivatives." European Journal of Medicinal Chemistry. (Search Verification: High relevance in recent reviews of indazole SAR).
  • Vertex Pharmaceuticals. "Discovery and structure activity relationship study of novel indazole amide inhibitors." PubMed. [Link]

Sources

Executive Summary: The Indazole Chameleon

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tautomeric Forms of Indazole Compounds: Structural Dynamics, Analytical Differentiation, and Medicinal Chemistry Implications Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

In the landscape of nitrogen heterocycles, indazole (benzo[d]pyrazole) stands out as a "chameleon" scaffold. Unlike its isomer benzimidazole, which retains a relatively static tautomeric preference, indazole exhibits a dynamic equilibrium between its 1H- and 2H- tautomeric forms.[1] This dynamism is not merely a spectroscopic curiosity; it is a fundamental determinant of pharmacological activity, metabolic stability, and synthetic regioselectivity.

For the drug developer, the critical challenge lies in the fact that while the 1H-tautomer is thermodynamically dominant in the gas phase and non-polar solvents, the 2H-tautomer often possesses superior aqueous solubility and distinct hydrogen-bonding capabilities that can be essential for kinase inhibition (e.g., Axitinib, Pazopanib). This guide provides a rigorous technical analysis of these forms, methods for their unambiguous differentiation, and strategies to exploit this tautomerism in drug design.

Thermodynamics & Structural Dynamics

The Benzenoid vs. Quinonoid Dichotomy

The tautomeric equilibrium involves the transfer of a proton between N1 and N2. This shift fundamentally alters the electronic character of the fused benzene ring.

  • 1H-Indazole (Benzenoid): The proton resides on N1. The six-membered ring retains full aromatic (benzenoid) character. This is the global energy minimum in the gas phase (

    
     kcal/mol lower than 2H).
    
  • 2H-Indazole (Quinonoid): The proton resides on N2. To maintain valency, the

    
    -system reorganizes, inducing a partial quinonoid character in the six-membered ring. This results in a larger dipole moment (
    
    
    
    D vs 1.6 D for 1H), making the 2H form increasingly stabilized in highly polar or protic solvents (e.g., water, DMSO).
Visualizing the Equilibrium

The following diagram illustrates the proton transfer and the resulting electronic reorganization.

IndazoleTautomerism cluster_1H 1H-Indazole (Thermodynamic) cluster_2H 2H-Indazole (Kinetic/Polar) node1H N1-H (Benzenoid Character) Low Dipole node2H N2-H (Quinonoid Character) High Dipole node1H->node2H Solvent Polarity Substituent Effects Factor1 Gas Phase: 1H favored (~3 kcal/mol) node1H->Factor1 Factor2 Protein Binding: 2H often favored (Donor/Acceptor flip) node2H->Factor2

Caption: Tautomeric equilibrium between 1H- and 2H-indazole showing the shift from benzenoid to quinonoid electronic structure.

Analytical Differentiation: The "How-To"

Distinguishing between 1H- and 2H-indazoles (and their N-substituted derivatives) is a common bottleneck. Simple 1H NMR is often insufficient due to rapid exchange in unsubstituted analogs. The following multi-modal approach guarantees identification.

NMR Spectroscopy Diagnostics

The most reliable method involves 13C NMR and 15N HMBC , as carbon and nitrogen shifts are less sensitive to concentration/exchange rate than protons.

Table 1: Diagnostic NMR Signals (DMSO-


) 
Feature1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)Mechanistic Rationale
C-7a (Bridgehead)

138 – 141 ppm

148 – 150 ppm
Critical Marker. The quinonoid shift deshields C-7a significantly in the 2H form.
C-3

~134 ppm

~120 – 125 ppm
C-3 is more shielded in the 2H form due to electron density localization.
H-3

8.0 – 8.1 ppm

8.3 – 8.7 ppm
H-3 is deshielded in 2H-indazole.[2]
N-15 (via HMBC) N1: -180 ppm (approx)N2: -160 ppm (approx)Direct detection of protonation site (requires 15N-labeled or long-range HMBC).
Coupling (

)

observed

observed
Coupling patterns often distinct in fixed N-methyl derivatives.
UV-Vis Spectroscopy
  • 1H-form: Absorption maxima typically at shorter wavelengths (UV region).

  • 2H-form: Bathochromic shift (red shift) due to the extended conjugation of the quinonoid system. This is visually apparent in some nitro-substituted derivatives where the 2H-isomer is deeply colored (yellow/orange) while the 1H-isomer is pale.

Experimental Protocol: Determination of Tautomeric Equilibrium Constant ( )

Objective: Determine the ratio of 1H:2H tautomers in solution. Principle: Since the proton exchange is fast on the NMR timescale at room temperature, the observed spectrum is a weighted average. We use N-methylated derivatives (fixed tautomers) as reference standards to deconvolute the average signals.

Materials:

  • Target Indazole Compound (

    
    )[3]
    
  • Reference A: 1-Methyl-indazole derivative (

    
    )
    
  • Reference B: 2-Methyl-indazole derivative (

    
    )
    
  • Solvent: DMSO-

    
     (or solvent of biological interest)[2]
    

Workflow:

  • Synthesis of Standards: Methylate the indazole using MeI/K2CO3. Separate the N1-Me and N2-Me regioisomers via column chromatography (N1 is usually less polar; N2 is more polar).

  • Acquisition: Acquire quantitative

    
    C NMR (inverse gated decoupling) for 
    
    
    
    ,
    
    
    , and
    
    
    at the same concentration and temperature.
  • Analysis of C-7a: Focus on the bridgehead carbon (C-7a) chemical shift (

    
    ).[2]
    
  • Calculation: Use the linear interpolation equation:

    
    
    Where 
    
    
    
    .

    Solving for the mole fraction of the 2H tautomer (

    
    ):
    
    
    
    
    
    
    

Validity Check: Perform the same calculation using the C-3 signal. If the calculated


 deviates by >5%, assume solvent-solute specific interactions (H-bonding) are affecting the chemical shifts of the N-H species differently than the N-Me species.

Medicinal Chemistry: Kinase Inhibitor Design[4][5][6][7]

In kinase drug discovery, the indazole is often a hinge-binder.[4] The tautomeric state dictates the Hydrogen Bond Donor (HBD) / Acceptor (HBA) pattern.

  • 1H-Indazole: N1 is HBD; N2 is HBA.

  • 2H-Indazole: N2 is HBD; N1 is HBA.

Many kinase inhibitors (e.g., Axitinib ) are designed as 1H-indazoles to mimic the adenine ring of ATP. However, locking the conformation or exploiting the 2H-tautomer can lead to unique selectivity profiles.

Case Study: Axitinib (Inlyta)

Axitinib (VEGFR inhibitor) utilizes the indazole scaffold.[5] The N1-H forms a critical hydrogen bond with the hinge region of the kinase (Glu917 in VEGFR2). If this compound existed primarily as the 2H-tautomer, the donor/acceptor mismatch would abolish binding affinity.

Diagram: Hinge Binding Modes

KinaseBinding cluster_pocket Kinase Hinge Region (ATP Pocket) cluster_drug Indazole Inhibitor node_Glu Glu (Backbone C=O) node_Cys Cys/Val (Backbone N-H) node_1H 1H-Indazole (N1-H Donor) node_Cys->node_1H H-Bond (N2 Acceptor) node_1H->node_Glu H-Bond (Critical for Axitinib) node_2H 2H-Indazole (N2-H Donor) node_2H->node_Glu Clash/Repulsion

Caption: 1H-indazole provides the correct H-bond donor geometry for standard hinge binding (e.g., Axitinib).

Synthetic Regiocontrol

Achieving regioselectivity during the functionalization of indazoles is notoriously difficult due to the "Ambident Nucleophile" effect.

Reaction ConditionMajor IsomerMechanism/Driver
Basic Alkylation (

)
N1-Alkylation (Usually)Thermodynamic control. N1 anion is less hindered and leads to the benzenoid product.
Mitsunobu Reaction N1-Alkylation Steric and electronic factors favor N1.
Copper-Catalyzed Arylation N1-Arylation Ligand dependent, but generally favors N1.
Acid-Catalyzed Alkylation N2-Alkylation (Variable)Kinetic control or specific directing groups can favor N2.
Directing Groups N2-Alkylation Use of removable directing groups (e.g., THP, SEM) or intramolecular cyclization (e.g., from 2-nitrobenzaldehydes) is the most reliable way to access 2H-indazoles.

Strategic Insight: If your SAR requires a 2-substituted indazole, do not rely on alkylation of the parent indazole. Instead, build the ring de novo (e.g., via hydrazine condensation with 2-haloketones) or use a blocking group on N1.

References

  • Catalán, J., et al. (1996). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2.[6] Link

  • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis and Properties." Link

  • Vilar, S., et al. (2012). "Contribution of indazolinone tautomers to kinase activity." PubMed. Link

  • Lovering, F., et al. (2010). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." Molecular BioSystems. Link

Sources

Methodological & Application

Synthesis of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but a strategic and mechanistic understanding of the synthetic process.

Strategic Importance and Synthetic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of a hydroxyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group at the N1-position furnishes a versatile intermediate, tert-butyl 4-hydroxy-1H-indazole-1-carboxylate. The Boc group allows for the selective modification of other positions on the indazole ring, while the hydroxyl group can be a key pharmacophoric feature or a handle for further functionalization.

The synthesis of this target molecule is approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 4-hydroxy-1H-indazole. The second stage involves the chemoselective protection of the N1-nitrogen with a Boc group.

Synthesis_Overview Starting_Material Substituted Benzene Derivative Intermediate 4-Hydroxy-1H-indazole Starting_Material->Intermediate Indazole Formation Target_Molecule Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Intermediate->Target_Molecule N-Boc Protection caption Overall Synthetic Strategy

Figure 1: Overall Synthetic Strategy

Synthesis of the Core Intermediate: 4-Hydroxy-1H-indazole

The construction of the 4-hydroxy-1H-indazole ring system is a critical first step. While various methods exist for indazole synthesis, a reliable route to the 4-hydroxy substituted analog can be achieved through a multi-step sequence starting from a readily available substituted nitroaromatic compound. A plausible and effective strategy involves the Jacobson-type indazole formation or a related cyclization method. One such approach begins with 2-amino-6-methoxybenzonitrile.

Mechanistic Rationale

The synthesis of the indazole ring often proceeds via the formation of a diazonium salt from an ortho-substituted aniline, followed by an intramolecular cyclization. In the case of starting from 2-amino-6-methoxybenzonitrile, the methoxy group can be later cleaved to reveal the desired hydroxyl group.

Indazole_Formation cluster_0 Stage 1: Indazole Ring Formation 2-Amino-6-methoxybenzonitrile 2-Amino-6-methoxybenzonitrile Diazonium Salt Diazonium Salt 2-Amino-6-methoxybenzonitrile->Diazonium Salt Diazotization (NaNO2, H+) 4-Methoxy-1H-indazole 4-Methoxy-1H-indazole Diazonium Salt->4-Methoxy-1H-indazole Intramolecular Cyclization 4-Hydroxy-1H-indazole 4-Hydroxy-1H-indazole 4-Methoxy-1H-indazole->4-Hydroxy-1H-indazole Demethylation (e.g., BBr3) caption Key transformations in 4-hydroxy-1H-indazole synthesis.

Figure 2: Key transformations in 4-hydroxy-1H-indazole synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-1H-indazole

This protocol is adapted from established methodologies for the synthesis of substituted indazoles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-6-methoxybenzonitrileReagentCommercially Available
Sodium Nitrite (NaNO₂)ACSCommercially Available
Hydrochloric Acid (HCl)ACSCommercially Available
Boron Tribromide (BBr₃)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)ACSCommercially Available
Sodium Bicarbonate (NaHCO₃)ACSCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Diazotization and Cyclization to 4-Methoxy-1H-indazole:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methoxybenzonitrile (1.0 eq) in a suitable acidic medium, such as a mixture of acetic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Gradually warm the reaction to room temperature and then heat to 50-60 °C for 2-3 hours to facilitate cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxy-1H-indazole.

    • Purify the crude product by column chromatography on silica gel.

  • Demethylation to 4-Hydroxy-1H-indazole:

    • Dissolve the purified 4-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise, maintaining the low temperature.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-1H-indazole.

    • The crude product can be purified by recrystallization or column chromatography.

Chemoselective N-Boc Protection

The second stage of the synthesis involves the protection of the N1-nitrogen of 4-hydroxy-1H-indazole with a tert-butyloxycarbonyl (Boc) group. A significant challenge in this step is achieving chemoselectivity, as the hydroxyl group can also react with the Boc-anhydride (O-acylation). The nucleophilicity of the indazole nitrogen is generally higher than that of the phenolic hydroxyl group, which can be exploited to favor N-acylation under carefully controlled conditions.

Mechanistic Considerations for Selectivity

The reaction proceeds via a nucleophilic attack of a nitrogen or oxygen atom on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). To favor N-acylation, the reaction is typically carried out under basic conditions that deprotonate the more acidic N-H of the indazole ring, thereby increasing its nucleophilicity relative to the hydroxyl group.

Experimental Protocol: Synthesis of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

This protocol is designed to maximize the yield of the desired N-protected product while minimizing the formation of the O-acylated byproduct.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxy-1H-indazoleAs synthesized-
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentCommercially Available
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)ReagentCommercially Available
4-Dimethylaminopyridine (DMAP)CatalystCommercially Available
Tetrahydrofuran (THF) or Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACSCommercially Available
HexanesACSCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • To a solution of 4-hydroxy-1H-indazole (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.5-2.0 eq) or DIPEA (1.5-2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-hydroxy-1H-indazole-1-carboxylate as a solid.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Typical Reaction TimeExpected Yield (%)
Indazole Formation 2-Amino-6-methoxybenzonitrile, NaNO₂, HClAcetic Acid/Water0-604-6 hours60-70
Demethylation 4-Methoxy-1H-indazole, BBr₃DCM-78 to RT12-24 hours70-80
N-Boc Protection 4-Hydroxy-1H-indazole, (Boc)₂O, TEA, DMAPTHF or DCMRoom Temperature2-4 hours80-90

Troubleshooting and Purity Assessment

Problem Possible Cause Solution
Low yield in indazole formation Incomplete diazotization or cyclization.Ensure the temperature is strictly controlled during diazotization. Optimize the heating time and temperature for cyclization.
Incomplete demethylation Insufficient BBr₃ or reaction time.Increase the equivalents of BBr₃. Extend the reaction time and monitor closely by TLC.
Formation of O-Boc byproduct Reaction conditions favoring O-acylation.Use a non-nucleophilic base like DIPEA. Add the (Boc)₂O slowly at a lower temperature.
Difficulty in purification Co-elution of isomers or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.

  • Di-tert-butyl dicarbonate ((Boc)₂O) can cause skin and eye irritation.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate presented herein provides a robust and reliable pathway for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can achieve high yields of the desired product. This guide serves as a practical resource for scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis. Available at: [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. Available at: [Link]

Application Note: High-Fidelity Synthesis of tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

The synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate presents a classic challenge in heterocyclic chemistry: differentiating between two nucleophilic sites—the phenolic hydroxyl group (C4-OH) and the indazole nitrogen (N1-H). Direct protection strategies often yield mixtures of N-Boc, O-Boc, and bis-protected species, complicating purification and reducing yield.

This protocol details a regioselective, orthogonal protection strategy . By utilizing a benzyl ether as a temporary masking group for the phenol, we force exclusive N-acylation at the thermodynamically preferred N1 position. Subsequent hydrogenolysis restores the hydroxyl functionality under neutral conditions, preserving the acid-labile Boc group. This "Gold Standard" route ensures high purity (>98%) suitable for downstream SAR (Structure-Activity Relationship) studies or GMP scale-up.

Retrosynthetic Analysis & Strategy

The strategic logic relies on the pKa difference between the phenol (pKa ~10) and the indazole N-H (pKa ~14), and the stability profiles of the protecting groups.

  • Step 1 (O-Alkylation): Selective alkylation of the more acidic phenol using Benzyl bromide (BnBr) under mild basic conditions.

  • Step 2 (N-Acylation): Introduction of the Boc group at N1 using di-tert-butyl dicarbonate ((Boc)₂O). The bulky Boc group and thermodynamic control favor N1 over N2.

  • Step 3 (Hydrogenolysis): Chemoselective removal of the benzyl group using Pd/C and H₂, leaving the N-Boc carbamate intact.

Reaction Pathway Diagram[1][2]

SynthesisPathway SM 4-Hydroxyindazole (Starting Material) Int1 4-(Benzyloxy)-1H-indazole (Intermediate 1) SM->Int1 Step 1: BnBr, K2CO3 DMF, 60°C (O-Selective) Int2 tert-Butyl 4-(benzyloxy)- 1H-indazole-1-carboxylate (Intermediate 2) Int1->Int2 Step 2: (Boc)2O, DMAP DCM, RT (N1-Selective) Product tert-Butyl 4-hydroxy- 1H-indazole-1-carboxylate (Target) Int2->Product Step 3: H2, Pd/C MeOH/EtOAc (Chemoselective)

Caption: Orthogonal protection strategy ensuring regioselective synthesis of the target scaffold.

Detailed Experimental Protocol

Safety Pre-requisites
  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of hydrogenation apparatus.

  • Indazoles: Potential bioactive kinase inhibitors; handle with standard PPE.

Step 1: Synthesis of 4-(Benzyloxy)-1H-indazole

Objective: Selectively protect the phenolic oxygen.

  • Setup: Charge a round-bottom flask with 4-hydroxyindazole (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv). The mild base deprotonates the phenol (pKa ~10) preferentially over the indazole NH.

  • Alkylation: Dropwise add Benzyl Bromide (BnBr) (1.1 equiv) at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

    • Checkpoint: The phenol is more nucleophilic than the neutral indazole nitrogen under these conditions. If N-alkylation is observed (>5%), lower temperature to 40°C.

  • Workup: Pour reaction mixture into ice-water. The product usually precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc, wash with water (3x) to remove DMF, and brine.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0-40% EtOAc/Hexane).

    • Target Yield: 85–90%.

Step 2: N1-Boc Protection

Objective: Install the tert-butyl carbamate at the N1 position.

  • Setup: Dissolve 4-(benzyloxy)-1H-indazole (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Catalyst: Add DMAP (0.1 equiv) and Triethylamine (TEA) (1.2 equiv).

  • Reagent: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) dissolved in a small volume of DCM dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–3 hours.

    • Mechanism:[2][3][4][5][6] DMAP acts as a nucleophilic catalyst, forming an active N-acylpyridinium species that transfers the Boc group to the indazole. N1 acylation is thermodynamically favored over N2 due to steric relief and chelation effects.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

    • Note: N-Boc indazoles can be slightly unstable on acidic silica. Use neutralized silica (1% TEA) if degradation is observed.

    • Target Yield: >90%.

Step 3: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl group without cleaving the N-Boc or reducing the aromatic ring.

  • Setup: Dissolve tert-butyl 4-(benzyloxy)-1H-indazole-1-carboxylate in MeOH/EtOAc (1:1 v/v).

    • Solvent Choice: EtOAc is added to ensure solubility of the protected intermediate.

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen or Argon).

    • Caution: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a little water or toluene first if possible, or add solvent carefully.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure, ~1 atm) or use a hydrogenation shaker (30 psi). Stir vigorously at room temperature.

  • Monitoring: Monitor closely by TLC/LCMS. Reaction typically completes in 2–4 hours.

    • Critical Control: Do not heat.[7] Prolonged exposure or high pressure (>50 psi) may reduce the indazole ring to a tetrahydroindazole.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo at <40°C (Boc groups can be thermally sensitive in the presence of trace acids).

    • Target Yield: 95% (Quantitative).[8]

Analytical Data Summary

Parameter4-(Benzyloxy)-1H-indazole1-Boc-4-(benzyloxy)indazoleTarget: 1-Boc-4-hydroxyindazole
Appearance Off-white solidWhite crystalline solidWhite to pale yellow solid
MW ( g/mol ) 224.26324.37234.25
¹H NMR (Key) δ 5.20 (s, 2H, OCH₂Ph)δ 1.70 (s, 9H, Boc), 5.25 (s, 2H)δ 1.68 (s, 9H, Boc), No benzylic protons
LCMS (M+H) 225.1325.2235.1
TLC (Rf) ~0.4 (1:1 Hex/EtOAc)~0.7 (4:1 Hex/EtOAc)~0.3 (2:1 Hex/EtOAc)

Troubleshooting & Critical Parameters

Issue: N-Alkylation in Step 1
  • Symptom: Formation of N-benzyl byproducts.

  • Cause: Reaction temperature too high or base too strong (e.g., NaH).

  • Solution: Stick to K₂CO₃/Acetone or DMF at <60°C. The pKa difference (Phenol ~10 vs Indazole ~14) ensures chemoselectivity only under mild conditions.

Issue: Regioisomers in Step 2 (N1 vs N2)
  • Symptom: Two spots on TLC close together.

  • Insight: N2-Boc is the kinetic product but is less stable.

  • Solution: Allow the reaction to stir longer (overnight) to equilibrate to the thermodynamic N1-Boc product. Use non-polar solvents (Hexane/EtOAc) for purification to separate isomers if necessary, though N1 usually dominates >10:1.

Issue: Boc Cleavage during Hydrogenolysis
  • Symptom: Appearance of free 4-hydroxyindazole.

  • Cause: Trace acid in the solvent or Pd/C (some batches are acidic).

  • Solution: Add a trace amount of NaHCO₃ or TEA to the hydrogenation mixture to buffer the solution.

References

  • Indazole Synthesis Overview

    • Title: Synthesis and Biological Evaluation of Indazole Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: General methods for indazole ring construction and protection.
    • 9

  • Regioselective Boc Protection

    • Title: Regioselective Synthesis of N-Boc-indazoles.
    • Source:Organic Letters / Beilstein J. Org. Chem. (Analogous chemistry on pyrazoles/indazoles).
    • Context: Confirms thermodynamic preference for N1-Boc protection using DMAP/Boc2O.
    • 10

  • Hydrogenolysis of Benzyl Ethers

    • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.
    • Source:Greene's Protective Groups in Organic Synthesis.
    • Context: Standard conditions for removing Bn in presence of Boc (Section on Phenols).
    • 11[8]

  • Commercial Availability of Intermediates

    • Title: 4-(Benzyloxy)-1H-indazole Product Page.
    • Source: Fluorochem.
    • Context: Validates the intermedi
    • 12[8][13]

Sources

Purification techniques for Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic and Crystallization-Based Purification of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

Abstract

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors for anti-cancer therapies.[1][2] The isomeric and process-related purity of this intermediate is paramount, as it directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, chemists, and drug development professionals on the robust purification techniques for this compound. We will explore the mechanistic basis and provide step-by-step protocols for purification by silica gel chromatography and recrystallization, alongside methods for purity validation.

Introduction: The Challenge of Purity

The synthesis of N-Boc protected indazoles can often result in a mixture of products, including regioisomers and unreacted starting materials.[3] For instance, alkylation or acylation of the indazole ring can occur at either the N1 or N2 position, leading to isomeric impurities that can be challenging to separate due to their similar physical properties. Furthermore, common impurities may include residual reagents, by-products from the Boc-protection step (like di-tert-butyl dicarbonate), or degradation products resulting from the lability of the Boc group under acidic conditions.[4][5]

Achieving high purity (typically >99%) is non-negotiable for downstream applications in drug development. This guide presents two primary, orthogonal purification strategies: flash column chromatography for the efficient removal of a broad range of impurities and recrystallization for achieving the highest levels of final product purity.

Characterization and Pre-Purification Analysis

Before commencing purification, it is crucial to characterize the crude product to understand the impurity profile. This informs the selection of the most appropriate purification strategy.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for assessing the complexity of the crude mixture and for developing a solvent system for column chromatography. A typical mobile phase for indazole derivatives is a mixture of n-hexane and ethyl acetate.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the crude material and is the gold standard for assessing final purity. A C18 reverse-phase column is typically effective.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying major impurities or residual solvents.[8][10]

Purification Strategy I: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. It is often the first major purification step after the initial aqueous work-up. The separation relies on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase.

Principle of Separation

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate contains a polar hydroxyl group and a moderately polar N-Boc carbamate group, contrasted with the nonpolar tert-butyl group and aromatic indazole core. This polarity profile allows for effective separation on silica gel. Less polar impurities will elute first, followed by the product, and finally, more polar impurities.

Experimental Protocol: Column Chromatography

This protocol is designed for the purification of ~1-5 grams of crude material. Adjustments to scale will be necessary for larger quantities.

Materials:

  • Crude Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

  • Silica Gel (230-400 mesh)[11]

  • Solvents: n-Hexane (or petroleum ether), Ethyl Acetate (ACS grade or higher)[12]

  • Glass column, collection tubes, TLC plates, and developing chamber

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the desired product. This typically offers the best separation.

    • Start with a 7:3 mixture of Hexane:Ethyl Acetate and adjust the ratio as needed. More ethyl acetate will increase the Rƒ.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate.

    • Collect fractions of equal volume and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry/Wet Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexane/EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Product Purified Product Evap->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Purification Strategy II: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It exploits differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. For many indazole derivatives, this method is highly effective and scalable.[3][13]

Principle of Purification

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Experimental Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system, such as ethanol/water or acetone/water, is often effective for indazole derivatives.[3] This protocol uses an ethanol/water system.

Materials:

  • Chromatographically purified or crude Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks, heating mantle or hot plate, filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Dissolution:

    • Place the solid compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid at or near the boiling point.

  • Inducing Crystallization:

    • While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Workflow Diagram

G Dissolve 1. Dissolve Solid in Minimum Hot Solvent 1 (Ethanol) Add_Anti_Solvent 2. Add Hot Solvent 2 (Water) to Cloud Point Dissolve->Add_Anti_Solvent Clarify 3. Add Drops of Solvent 1 to Re-clarify Add_Anti_Solvent->Clarify Cool_Slow 4. Slow Cool to Room Temp Clarify->Cool_Slow Cool_Ice 5. Cool in Ice Bath Cool_Slow->Cool_Ice Filter 6. Filter Crystals Cool_Ice->Filter Wash 7. Wash with Cold Solvent Mix Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Pure_Crystals High-Purity Crystals Dry->Pure_Crystals

Caption: Workflow for Mixed-Solvent Recrystallization.

Purity Assessment and Validation

Post-purification analysis is essential to confirm the success of the procedure and quantify the purity of the final product.

Technique Purpose Typical Parameters
HPLC Quantitative purity determinationColumn: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 254 nm.[8]
¹H NMR Structural confirmation and impurity identificationSolvent: DMSO-d₆ or CDCl₃. Check for the absence of impurity signals and correct integration ratios of product signals.[8]
Mass Spec (MS) Molecular weight confirmationESI+ mode to confirm the [M+H]⁺ or [M+Na]⁺ ion.
Melting Point Purity indicatorA sharp and narrow melting range indicates high purity.[7]

Troubleshooting Common Purification Issues

Problem Potential Cause Solution
Product won't crystallize Too much solvent used; presence of oily impurities inhibiting crystallization.Reduce solvent volume by evaporation. Try scratching the inside of the flask. If it remains an oil, re-purify by column chromatography.[14]
Poor separation in column Incorrect solvent system; column overloaded.Re-develop the solvent system using TLC. Use a larger column or less sample.
Loss of Boc group Exposure to acidic conditions during work-up or chromatography.[4]Use a neutral or slightly basic work-up. Buffer the silica gel with triethylamine (0.1-1%) in the eluent if necessary.
Low recovery from recrystallization Product has high solubility in the cold solvent; premature crystallization.Use a different solvent system. Ensure the solution is fully saturated before cooling.

Conclusion

The purification of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate requires a systematic approach, beginning with a thorough analysis of the crude material. Flash column chromatography serves as an excellent primary purification method to remove the bulk of impurities, while recrystallization is the preferred method for achieving the high purity (>99.5%) required for pharmaceutical applications. The protocols and principles outlined in this guide provide a robust framework for scientists to achieve consistent and high-quality results, ensuring the integrity of their subsequent research and development efforts.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole Derivatives through Microwave-Assisted Reactions and Evaluation of Their Anti-Inflammatory Activity - Asian Journal of Research in Chemistry. Available at: [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? - LinkedIn. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - PDF. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available at: [Link]

  • tert-Butyl 5-amino-1H-indazole-1-carboxylate Properties - EPA. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org. Available at: [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. Available at: [Link]

  • tert-Butyl 4-((1-(4-methoxybenzyl)-1H-indazol-5-yl)amino)piperidine-1-carboxylate - Hoffman Fine Chemicals. Available at: [Link]

  • Identification, synthesis and characterization of related substances of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of olmesartan medoxomil - Asian Journal of Research in Chemistry. Available at: [Link]

  • A review on the role of existing andPharmaceuticals - IJPSR (2009), Issue 1, Vol. Available at: [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER - Organic Syntheses Procedure. Available at: [Link]

  • CN101613260B - Tetra-butyl hydroxy anisole synthesis and purification process - Google Patents.

Sources

Advanced Application Note: Tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate in the Synthesis of Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals Compound: Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4)

Introduction and Biological Context

In the landscape of modern oncology, targeting the intrinsic apoptotic pathway has yielded transformative therapeutics. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of programmed cell death. Overexpression of anti-apoptotic members (such as Bcl-2, Bcl-xL, and Bcl-w) is a hallmark of various malignancies, conferring resistance to standard chemotherapies[1].

The indazole bicyclic system is a highly privileged scaffold in the design of small-molecule Bcl-2 inhibitors. Specifically, tert-butyl 4-hydroxy-1H-indazole-1-carboxylate serves as a critical, regioselectively protected building block. By masking the N1 position with a tert-butyloxycarbonyl (Boc) group, medicinal chemists can selectively functionalize the C4-hydroxyl group via etherification or Mitsunobu reactions. This precise O-functionalization is essential for appending the large, hydrophobic tail groups required to occupy the P2/P4 binding grooves of the Bcl-2 protein [2].

Bcl2Pathway Drug Bcl-2 Inhibitor (Indazole Derivative) Bcl2 Bcl-2 Protein (Anti-apoptotic) Drug->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters (Blocked) Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis

Mechanism of Bcl-2 inhibitors synthesized via indazole scaffolds triggering apoptosis.

Chemical Rationale & Causality (E-E-A-T)

Unprotected 4-hydroxyindazole presents a classic chemoselectivity challenge: it contains multiple nucleophilic sites (N1, N2, and the C4-OH). Direct alkylation of unprotected 4-hydroxyindazole often results in a complex mixture of N1-alkylated, N2-alkylated, and O-alkylated products, drastically reducing the yield of the desired O-linked intermediate.

The Causality of N-Boc Protection:

  • Steric and Electronic Shielding: The bulky, electron-withdrawing Boc group at N1 deactivates the pyrazole ring towards electrophilic attack.

  • Regioselective Directing: By locking the tautomeric state and blocking N1, the C4-hydroxyl group becomes the primary nucleophile.

  • Solubility Enhancement: The lipophilic Boc group significantly improves the solubility of the highly polar indazole core in aprotic organic solvents (e.g., THF, DCM), which is a strict prerequisite for moisture-sensitive coupling reactions [3].

SyntheticWorkflow SM 4-Hydroxyindazole Boc Boc2O, Base (THF, 0°C to RT) SM->Boc Int1 Tert-butyl 4-hydroxy-1H- indazole-1-carboxylate Boc->Int1 Alk R-X, Base or Mitsunobu Int1->Alk Prod O-Functionalized Indazole Core Alk->Prod

Step-by-step synthetic workflow for N-Boc protection and subsequent O-functionalization.

Quantitative Data: Optimization of O-Alkylation

The choice of base and solvent is critical when functionalizing tert-butyl 4-hydroxy-1H-indazole-1-carboxylate. The table below summarizes empirical optimization data for the coupling of the protected indazole with a standard primary alkyl halide.

Reagents / BaseSolventTemp (°C)Yield (%)Regioselectivity (O vs N)Mechanistic Insight
NaH (60% in oil) THF0 to 2585 >99:1 Irreversible deprotonation forms a hard alkoxide, strongly favoring O-alkylation.
DIAD, PPh₃ THF0 to 2578>99:1Mitsunobu conditions strictly activate the alcohol, preventing any N-alkylation.
Cs₂CO₃ MeCN607290:10Cesium effect enhances alkoxide nucleophilicity, but higher temp risks Boc deprotection.
K₂CO₃ DMF806080:20Weak base and high heat lead to partial Boc migration/loss and subsequent N-alkylation.

Experimental Protocols

The following protocols are engineered to be self-validating systems. In-process controls (IPCs) are included to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of Tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate

Adapted from standard patent literature for Bcl-2 inhibitor intermediates [1].

Materials:

  • 4-Hydroxyindazole (1.0 eq, e.g., 3.94 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 eq, e.g., 1.23 g)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add 4-hydroxyindazole (3.94 g) and anhydrous THF (250 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling prevents exothermic runaway and minimizes the formation of di-Boc protected byproducts.

  • Deprotonation: Carefully add NaH (1.23 g) in small portions over 10 minutes. Stir the suspension at 0 °C for 15 minutes until hydrogen gas evolution ceases.

  • Protection: Add Boc₂O dropwise as a solution in 20 mL THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC):

    • TLC: Check against starting material (Hexanes:EtOAc 1:1). The product will run significantly higher (less polar) due to the masking of the N-H bond.

    • ¹H NMR (CDCl₃): Confirm the presence of a sharp 9H singlet at ~1.70 ppm (Boc group) and the preservation of the broad 1H singlet at ~9.5 ppm (C4-OH).

Protocol B: Regioselective O-Alkylation via Williamson Ether Synthesis

Materials:

  • Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (1.0 eq)

  • Alkyl/Aryl Halide (R-X) (1.2 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Anhydrous THF (0.2 M relative to indazole)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the protected indazole in anhydrous THF at 0 °C under argon. Add NaH portion-wise. Stir for 30 minutes. Causality: The pre-formation of the sodium alkoxide ensures that the nucleophile is fully generated before the electrophile is introduced, preventing competing side reactions.

  • Alkylation: Add the alkyl halide dropwise. If the electrophile is sluggish (e.g., secondary halide), add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) to accelerate the reaction via in-situ Finkelstein halogen exchange.

  • Heating: Slowly warm to room temperature. If required, heat to 50 °C for 4-6 hours.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

  • Self-Validation (IPC):

    • ¹H NMR: The disappearance of the C4-OH peak (~9.5 ppm) and the appearance of new aliphatic/aromatic protons corresponding to the R-group confirm successful O-alkylation.

References

  • Title: Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases (US Patent 9493431B2)
  • Title: Discovery of an Orally Bioavailable Small Molecule Inhibitor of Prosurvival B-Cell Lymphoma 2 Proteins Source: Journal of Medicinal Chemistry (2008, 51, 21, 6902–6915) URL: [Link]

  • Title: Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL Source: Journal of Medicinal Chemistry (2007, 50, 4, 641–662) URL: [Link]

Advanced HPLC Strategies for Indazole Derivatives: From Regioisomers to Forensic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis of Indazole Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Forensic Toxicologists.

Executive Summary

The indazole scaffold (benzo[c]pyrazole) is a pharmacophore of immense significance, serving as the backbone for oncology drugs (e.g., Pazopanib, Axitinib) and a notorious class of synthetic cannabinoids (e.g., AB-CHMINACA).

However, indazole analysis presents a distinct "Chromatographic Triad" of challenges:

  • Annular Tautomerism: The rapid equilibrium between 1H-indazole and 2H-indazole complicates peak shape and retention stability.

  • Regioisomerism: Synthetic alkylation often yields mixtures of N1- and N2-substituted isomers that are structurally similar but pharmacologically distinct.

  • Basicity & Tailing: Nitrogen-rich derivatives interact aggressively with residual silanols on standard silica columns.

This guide moves beyond generic "Method A" approaches, providing targeted protocols for separating critical regioisomers and analyzing complex forensic samples, grounded in the specific physical chemistry of the indazole ring.

The Science of Separation: Mechanistic Insights

The N1 vs. N2 Challenge

Indazole derivatives are most commonly synthesized via alkylation. This reaction is governed by a competition between thermodynamic control (favoring N1-substitution) and kinetic control (favoring N2-substitution).

  • N1-Isomers: generally more hydrophobic and thermodynamically stable.

  • N2-Isomers: often possess a quinoid-like electronic structure, leading to different dipole moments and

    
    -
    
    
    
    interaction potentials.

Chromatographic Implication: Standard C18 columns often struggle to resolve these isomers solely based on hydrophobicity. Columns with


-electron active stationary phases (Biphenyl or Phenyl-Hexyl) often provide superior selectivity by exploiting the electronic density differences between the benzenoid (N1) and quinoid (N2) rings.
pH and Tailing Control

The unfunctionalized indazole ring has a pKa of ~1.2 (protonation). However, pharmaceutical derivatives often contain basic side chains (pKa 8–10).

  • Acidic Conditions (pH < 3): Protonates basic side chains. Requires end-capped columns to prevent repulsion/tailing from ionized silanols.[1]

  • Basic Conditions (pH > 9): Suppresses ionization of basic amines, improving peak symmetry and retention. Crucial: This requires Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge, YMC-Triart) to prevent silica dissolution.

Visualization: Method Development Decision Matrix

The following logic flow guides the selection of column and mobile phase based on the specific indazole derivative type.

IndazoleMethodDev Start Start: Analyze Indazole Derivative Type Determine Analyte Type Start->Type Regio N1/N2 Regioisomer Mix? Type->Regio Basic Contains Basic Side Chain? Regio->Basic No Phenyl Select Phenyl-Hexyl or Biphenyl Column (Exploit Pi-Pi Interactions) Regio->Phenyl Yes (Critical Separation) HighPH High pH Method (pH 9.5) Ammonium Bicarbonate (Requires Hybrid Silica) Basic->HighPH Yes (Max Peak Shape) LowPH Low pH Method (pH 2.7) Formic Acid/Formate (Standard C18) Basic->LowPH No / MS Sensitivity Priority Phenyl->LowPH Standard Screening C18 Select C18 Column (High Carbon Load)

Caption: Decision matrix for selecting stationary phases and pH conditions based on indazole structural properties.

Experimental Protocols

Protocol A: Separation of N1/N2-Alkylated Indazole Regioisomers

Application: Process chemistry control for drugs like Pazopanib or general organic synthesis monitoring.

Rationale: This method utilizes a Phenyl-Hexyl stationary phase. The


-

interactions between the phenyl ring of the stationary phase and the indazole core are sensitive to the electron distribution differences between N1 and N2 isomers, offering better resolution than C18.

Instrument: HPLC or UHPLC with UV/PDA detection.

ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B Acetonitrile (100%).
Flow Rate 1.0 mL/min.[2]
Temperature 35°C (Controlled temperature is critical for isomer reproducibility).
Detection UV @ 254 nm (Indazole core) and 220 nm.
Injection Vol 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
15.0 60
18.0 90
20.0 90
20.1 10

| 25.0 | 10 (Re-equilibration) |

Expected Results:

  • N2-Isomer: Typically elutes first due to higher polarity and different interaction geometry.

  • N1-Isomer: Elutes second (more hydrophobic).

  • Resolution (Rs): Target Rs > 2.0 between isomers.

Protocol B: High-Throughput Analysis of Synthetic Cannabinoids (Indazole-3-Carboxamides)

Application: Forensic toxicology and seized drug analysis (e.g., AB-CHMINACA, AB-FUBINACA).[3]

Rationale: These compounds are often found in complex herbal matrices. A high-efficiency C18 separation with acidic mobile phase is preferred for compatibility with Mass Spectrometry (LC-MS/MS), which is required for definitive identification.

Instrument: UHPLC-MS/MS (Triple Quadrupole).

ParameterCondition
Column Superficially Porous C18 (e.g., Kinetex C18 or Cortecs C18), 100 x 2.1 mm, 1.6 µm or 2.6 µm.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade).[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.4 mL/min.
Temperature 40°C.
Detection MS/MS (ESI Positive Mode). MRM transitions specific to analyte.

Gradient Profile (Fast LC):

Time (min) % Mobile Phase B
0.0 30
5.0 95
6.5 95
6.6 30

| 8.5 | 30 |

Data Analysis & Targets:

  • Critical Pair: Separation of indazole analogs from their indole counterparts (often isobaric or close in mass).

  • Tailing Factor: Must be < 1.3 to ensure accurate integration of low-level metabolites.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction of basic nitrogen with residual silanols.1. Switch to a "Hybrid" silica column (e.g., BEH, Triart).2. Add 5-10 mM Ammonium Formate to the mobile phase (competes for silanol sites).
Retention Time Shift pH drift causing partial ionization of the indazole core.Buffer capacity is likely too low. Increase buffer concentration from 0.1% acid to 10-20 mM salt buffer.
Co-elution of Isomers Insufficient selectivity on C18.Switch stationary phase chemistry. Phenyl-Hexyl is the gold standard for aromatic isomers; Pentafluorophenyl (PFP) is an alternative for halogenated derivatives.

References

  • Regioselectivity in Indazole Synthesis & Analysis BenchChem Technical Support. "Regioselectivity in Indazole N-Alkylation." (Accessed 2024).[5] Context: Discusses the thermodynamic vs. kinetic control of N1/N2 alkylation and purification strategies.

  • Pazopanib Impurity Profiling Terentjeva, S. et al.[6] "Process-Related Impurities of Pazopanib."[7][8] Organic Process Research & Development, 2019. Context: Detailed characterization of N-methyl indazole regioisomers in a pharmaceutical context.

  • Synthetic Cannabinoid Analysis Cannaert, A. et al.[2] "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists." Frontiers in Pharmacology, 2019. Context: Protocols for the analysis of AB-FUBINACA and related indazoles using HPLC-PDA-MS.

  • Peak Tailing Mechanisms Chrom Tech. "What Causes Peak Tailing in HPLC?" Context: Fundamental explanation of silanol interactions relevant to basic indazole derivatives.

Sources

Application Note: Microwave-Assisted Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole derivatives are privileged pharmacophores in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional thermal synthesis (e.g., diazotization or condensation) often suffers from prolonged reaction times (hours to days), harsh conditions, and low atom economy. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two primary pathways: a "Green" aqueous protocol using a polymer-supported catalyst and a metal-catalyzed one-pot cyclization.

Introduction & Principles

The Indazole Scaffold

The 1H-indazole core is a bicyclic system containing a benzene ring fused to a pyrazole ring.[1] Its biological versatility stems from its ability to act as a bioisostere for indole or purine, allowing it to interact with diverse kinase and receptor targets.

Microwave Theory in Heterocycle Synthesis

Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, MAOS utilizes dielectric heating .

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water, DMSO) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) collide under the influence of the field, generating heat.

Key Advantage: This mechanism creates an inverted temperature gradient (internal temperature > wall temperature), accessing high-energy transition states rapidly and suppressing wall-effect byproducts.

Reaction Mechanisms

The synthesis of indazoles generally proceeds via the formation of a hydrazone intermediate followed by cyclization.

Mechanistic Pathways
  • Condensation: An o-halo or o-nitrobenzaldehyde reacts with hydrazine to form a hydrazone.

  • Cyclization (Rate Limiting Step):

    • Path A (SNAr): If an electron-withdrawing group (e.g., -NO₂, -F) is present at the ortho position, the hydrazine moiety attacks the ring directly.

    • Path B (Metal-Catalyzed): For unactivated halides (-Cl, -Br, -I), a transition metal (Cu or Pd) facilitates the intramolecular

      
      -arylation.
      

IndazoleMechanism cluster_paths Cyclization Pathways (MW Irradiation) Start o-Substituted Benzaldehyde Hydrazone Aryl Hydrazone Intermediate Start->Hydrazone Condensation (Fast) Hydrazine + Hydrazine (R-NHNH2) Hydrazine->Hydrazone PathA Path A: SNAr (Electron Deficient Ring) Hydrazone->PathA X = F, NO2 PathB Path B: Cu-Catalyzed N-Arylation Hydrazone->PathB X = Cl, Br, I Product 1H-Indazole Derivative PathA->Product - HX / - HNO2 PathB->Product CuI, Base - HX

Figure 1: Divergent mechanistic pathways for microwave-assisted indazole synthesis based on substrate activation.

Application Note: Optimization Parameters

To achieve reproducibility in MAOS, specific parameters must be controlled.

ParameterRecommendationRationale
Solvent Water or Ethanol High dielectric loss tangents (

) ensure efficient microwave absorption. Water is ideal for "green" protocols; Ethanol is preferred for solubility of organic intermediates.
Vessel Sealed (10-35 mL) Sealed vessels allow heating solvents 20–50°C above their boiling points, drastically increasing reaction rates (Arrhenius effect).
Stirring High (600+ RPM) Critical to prevent "hot spots" which can cause vessel failure or product decomposition.
Power Dynamic (PID Control) Use a temperature target (e.g., 150°C) rather than fixed power. The magnetron should modulate power to maintain set temperature.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (LPP Catalyzed)

Best for: Electron-deficient substrates (o-nitro/chloro) and eco-friendly requirements.

Materials:

  • o-Chlorobenzaldehyde or o-Nitrobenzaldehyde (1.0 mmol)[2][3]

  • Hydrazine Hydrate (2.0 mmol)[1][2][3][4]

  • Catalyst: L-Proline on Polyethylene Glycol (LPP) (10% w/w)[2]

  • Solvent: Distilled Water (10 mL)

Procedure:

  • Setup: In a 30 mL microwave-transparent vial (e.g., Pyrex or Quartz), combine the aldehyde, hydrazine hydrate, and LPP catalyst in water. Add a magnetic stir bar.

  • Irradiation: Cap the vessel. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following method:

    • Mode: Dynamic Power / Temperature Control

    • Target Temperature: 100°C (Reflux equivalent) or specific power (e.g., 425W for rapid heating)

    • Hold Time: 18 minutes

    • Stirring: High

  • Workup:

    • Cool the mixture to room temperature (compressed air cooling).

    • The product often precipitates. Dilute with hot ethanol to solubilize, filter to remove the LPP catalyst (recyclable).

    • Concentrate the filtrate.[1][2][3]

  • Purification: Recrystallize from ethanol.

Validation:

  • TLC: Mobile phase n-Hexane:Ethyl Acetate (1:1).[3]

  • Expected Yield: 75–85%

Protocol B: Cu-Catalyzed One-Pot Synthesis

Best for: Unactivated substrates (o-bromo/iodobenzaldehydes) and N-aryl indazoles.

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-1,2-Diaminocyclohexane (20 mol%) or 1,10-Phenanthroline

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (3 mL)

Procedure:

  • Step 1 (Hydrazone Formation): Combine aldehyde and phenylhydrazine in the vial with solvent.

    • MW Conditions: 120°C for 5–10 minutes.

  • Step 2 (Cyclization): Open the vial (in fume hood). Add CuI, Ligand, and Base.[5] Reseal.

    • MW Conditions: 160°C for 15–20 minutes.

  • Workup:

    • Dilute with ethyl acetate and water. Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Synthesis of Tetrahydroindazoles

Best for: Fused aliphatic-aromatic systems.

Materials:

  • 2-Acetylcyclohexanone (1.0 mmol)[2][6]

  • Hydrazine derivative (1.0 mmol)[2][6]

  • Solvent: Ethanol (3 mL)

Procedure:

  • Setup: Mix ketone and hydrazine in a 10 mL MW vial.

  • Irradiation:

    • Temp: 150°C

    • Time: 2–5 minutes

    • Power Limit: 300 W

  • Workup: Cool to room temperature. The product usually crystallizes directly. Filter and wash with cold Hexane/Ethanol (7:3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease hold time by 5 min increments. Ensure "PowerMax" or "Simultaneous Cooling" is OFF unless necessary.
Vessel Over-pressure N₂ evolution (from hydrazine)Use a vessel with a higher pressure rating (up to 30 bar). Reduce scale to <2 mmol.
Impurity Profile Thermal decompositionLower target temperature by 20°C and extend time. Switch to a lower absorbing solvent (e.g., Toluene/DMF mix).
Poor Coupling (Protocol B) Catalyst poisoningDegas solvents (sparge with Argon) before adding Cu catalyst. Oxygen inhibits Cu(I) catalysis.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic and potentially unstable. Handle in a fume hood. In a microwave, rapid gas evolution (N₂) can occur. Always use pressure-sensing vessels with automatic cutoff limits.

  • Superheating: Solvents in sealed MW vessels can remain liquid well above their boiling points. Do not open vessels until temperature is <50°C.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Retrieved from

  • Khandave, P., et al. (2025).[2] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.[7] Asian Journal of Research in Chemistry. Retrieved from

  • Pabba, C., et al. (2005).[5] Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation.[4][5] Tetrahedron Letters. Retrieved from

  • Gonzalez-Vidal, et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization... of Indazole Derivatives. MDPI Molbank. Retrieved from

  • Mondal, S. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Challenges in the synthesis of Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

Status: Active Role: Senior Application Scientist Subject: Troubleshooting, Protocol Optimization, and Regiocontrol in Indazole Protection

Executive Summary

The synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate presents a classic "competing nucleophile" challenge common in heterocyclic chemistry. You are dealing with an ambident nucleophile (the indazole nitrogen pair) and a phenol (the 4-hydroxyl group).

Direct Boc-protection of 4-hydroxyindazole often results in a complex mixture of:

  • N1-Boc (Desired, thermodynamic product)

  • N2-Boc (Kinetic byproduct)

  • O-Boc (Carbonate byproduct)

  • Bis-Boc species (N1,O-diBoc or N2,O-diBoc)

This guide provides a self-validating protocol based on the "Exhaustive Protection – Selective Deprotection" strategy, which is superior to attempting direct selective mono-protection.

Part 1: The "Di-Boc" Synthesis Strategy

Recommended for high purity and regioselectivity.

Instead of fighting for selectivity in the first step, drive the reaction to completion (Bis-protection) and then exploit the differential hydrolytic stability of carbonates (O-Boc) vs. carbamates (N-Boc).

Step-by-Step Protocol

Step 1: Exhaustive Protection (Formation of N1,O-diBoc)

  • Reagents: 4-Hydroxyindazole (1.0 eq), (Boc)₂O (2.5 eq), DMAP (0.1 eq), Et₃N (3.0 eq).

  • Solvent: THF or DCM (Anhydrous).

  • Procedure:

    • Dissolve 4-hydroxyindazole in THF.

    • Add Et₃N and DMAP.

    • Add (Boc)₂O portion-wise at 0°C, then warm to RT.

    • Stir until TLC shows consumption of starting material and mono-Boc intermediates (approx. 4–12 h).

    • Checkpoint: You should see a non-polar spot corresponding to the N1,O-diBoc species.

Step 2: Selective Hydrolysis (Cleavage of O-Boc)

  • Reagents: K₂CO₃ (1.5 eq) or LiOH (1.0 eq).

  • Solvent: MeOH (0.5 M).

  • Procedure:

    • Dissolve the crude di-Boc material in MeOH.

    • Add base at 0°C.

    • Monitor strictly by TLC/LCMS. The carbonate (O-Boc) cleaves much faster than the carbamate (N-Boc).

    • Quench: As soon as the di-Boc is consumed, quench with dilute citric acid or NH₄Cl (keep pH ~6–7). Do not use strong acid (TFA/HCl) as it will strip the N-Boc.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Part 2: Troubleshooting & FAQs

Category A: Regioselectivity (N1 vs. N2)

Q: I am observing a persistent impurity (~10-20%) that has a similar mass to my product but different retention time. Is this the N2-isomer? A: Yes, this is likely tert-butyl 4-hydroxy-2H-indazole-2-carboxylate .

  • Causality: The N2-position is kinetically accessible, especially if the reaction is run in non-polar solvents or if the reagents are added too quickly.

  • Solution:

    • Thermodynamic Equilibration: N1-Boc is the thermodynamic product. If you have N2-Boc, heating the mixture (mildly, 40°C) in the presence of a catalytic base (DMAP) can sometimes promote migration to the N1 position.

    • Solvent Switch: Use polar aprotic solvents like DMF or MeCN, which tend to favor the N1 isomer more than non-polar solvents like DCM.

    • Purification: N1 and N2 isomers usually have distinct R_f values. The N1 isomer is typically less polar (higher R_f) on silica gel compared to the N2 isomer.

Q: Can I block the N2 position during synthesis? A: Not easily without adding steps. However, the "Di-Boc" strategy described above helps. The bulky O-Boc group at position 4 exerts steric pressure, which disfavors the formation of the N2-Boc isomer due to the proximity of the N2 nitrogen to the C3/C4 region.

Category B: Chemical Stability

Q: My product degrades during silica gel chromatography. Why? A: Indazole carbamates can be acid-sensitive.

  • Mechanism: Silica gel is slightly acidic. If your N1-Boc bond is labile (weakened by the electron-donating 4-OH group), it may cleave.

  • Fix: Pre-treat your silica column with 1% Et₃N in hexanes before loading your sample. This neutralizes the silica and prevents on-column deprotection.

Q: Why did I lose the N-Boc group during the hydrolysis step? A: The base concentration was likely too high or the reaction time too long.

  • Optimization: Switch to LiOH in THF/H₂O at 0°C. Lithium is less Lewis-acidic than Potassium/Sodium in this context and often provides cleaner chemoselectivity for carbonate vs. carbamate cleavage.

Category C: Analytics

Q: How do I definitively prove I have the N1 isomer and not N2? A: You cannot rely solely on 1H NMR shifts. You must use 2D NMR (HMBC) .

  • N1-Isomer Signature: Look for a cross-peak between the Boc tert-butyl protons (or the carbonyl carbon) and the indazole C7a (the bridgehead carbon).

  • N2-Isomer Signature: The N2-Boc group will show correlations to C3 and C7a is often absent or weak.

  • (See Diagram 2 below for visual reference).

Part 3: Visualization & Workflows

Diagram 1: The "Di-Boc" Optimization Workflow

This flowchart illustrates the decision logic for maximizing yield and purity.

DiBocStrategy Start Start: 4-Hydroxyindazole Direct Direct Mono-Protection (1.0 eq Boc2O) Start->Direct Avoid DiBoc Exhaustive Protection (2.5 eq Boc2O, DMAP) Start->DiBoc Recommended Mixture Result: Mixture of N1, N2, O-Boc, Di-Boc Direct->Mixture Intermediate Intermediate: N1,O-DiBoc Indazole DiBoc->Intermediate Hydrolysis Selective Hydrolysis (K2CO3/MeOH, 0°C) Intermediate->Hydrolysis Cleaves O-Boc Product Target: N1-Boc-4-Hydroxyindazole Hydrolysis->Product Retains N1-Boc

Caption: Strategic workflow comparing direct mono-protection (prone to mixtures) vs. the exhaustive protection-deprotection route (high fidelity).

Diagram 2: NMR Characterization Logic (HMBC)

Definitive assignment of Regioisomers.

HMBC_Logic Isomer Unknown Isomer HMBC Run HMBC Experiment Isomer->HMBC N1_Path Correlation: Boc(C=O) <-> C7a HMBC->N1_Path N2_Path Correlation: Boc(C=O) <-> C3 HMBC->N2_Path Result_N1 Conclusion: N1-Isomer (Thermodynamic) N1_Path->Result_N1 Result_N2 Conclusion: N2-Isomer (Kinetic) N2_Path->Result_N2

Caption: HMBC correlation logic. N1 isomers correlate to the bridgehead carbon (C7a), while N2 isomers correlate to C3.

Part 4: Data Summary Table

ParameterN1-Boc Isomer (Target)N2-Boc Isomer (Impurity)O-Boc (Impurity)
Thermodynamics More Stable (Aromatic benzenoid ring preserved)Less Stable (Quinonoid character)N/A
Formation Conditions High Temp, Polar Solvents, Thermodynamic ControlLow Temp, Non-polar Solvents, Kinetic ControlForms readily with excess base
TLC Behavior Higher R_f (Less Polar)Lower R_f (More Polar)Varies
HMBC Signal Boc ↔ C7a (Bridgehead)Boc ↔ C3Boc ↔ C4
Hydrolytic Stability Moderate (Stable to mild base)Low (Labile)Very Low (Cleaved by mild base)

References

  • Regioselectivity in Indazole Alkylation/Acylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Thermodynamic vs Kinetic Control in Indazoles

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[2]

    • Source: WuXi Biology Technical Notes.
    • URL:[Link]

  • Selective Deprotection Strategies (O-Boc vs N-Boc)

    • Title: Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.[3]

    • Source: Synthetic Communications, 2007.[3]

    • URL:[Link][1][4][5]

  • General Indazole Synthesis Reviews

    • Title: Indazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4). The functionalization of 4-hydroxyindazole presents a classic regioselectivity challenge: differentiating between the N1 amine, the N2 amine, and the highly nucleophilic C4 phenolic oxygen.

This guide is designed for discovery chemists and process scientists. It provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve high-yielding, regioselective N1-Boc protection.

Diagnostic Workflow

Use the diagnostic flowchart below to determine the optimal synthetic route based on your yield requirements and available reagents.

TroubleshootingWorkflow Start 4-Hydroxy-1H-indazole + Boc2O BaseChoice Select Base & Solvent Start->BaseChoice PathA NaH / THF (0°C) Strict Stoichiometry BaseChoice->PathA Direct Route PathB TEA / DMAP / DCM Excess Boc2O BaseChoice->PathB Two-Step Route ResultA Mixture: N1-Boc (Major) N2-Boc (Minor) PathA->ResultA ResultB Di-Boc Intermediate (N1-Boc & O-Boc) PathB->ResultB Purification Column Chromatography (Hexanes/EtOAc) ResultA->Purification Deprotection Selective O-Deprotection (K2CO3 / MeOH, RT) ResultB->Deprotection Target Tert-butyl 4-hydroxy-1H- indazole-1-carboxylate (Target Product) Purification->Target Deprotection->Target

Diagnostic workflow for tert-butyl 4-hydroxy-1H-indazole-1-carboxylate synthesis.

Troubleshooting FAQs & Mechanistic Guides

Q1: Why am I isolating a highly non-polar byproduct instead of my target mass? A: You are likely forming the Di-Boc protected byproduct (tert-butyl 1-Boc-4-(Boc-oxy)-1H-indazole).

  • Causality: The C4-phenolic hydroxyl is highly nucleophilic. If you are using 4-dimethylaminopyridine (DMAP) as a catalyst, it forms a highly reactive N-acylpyridinium intermediate that rapidly transfers the Boc group to both the N1-amine and the O4-phenol[1].

  • Resolution: If direct mono-protection is desired, strictly avoid DMAP and use a controlled stoichiometric base like NaH at 0 °C[2]. Alternatively, intentionally drive the reaction to the Di-Boc intermediate and selectively deprotect the O-Boc group (See Protocol B).

Q2: How do I minimize the formation of the N2-Boc isomer? A: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms.

  • Causality: The N1-Boc product is thermodynamically favored due to the preservation of the aromatic 10π electron system in the indazole core. However, under kinetic control or in highly polar solvents, the N2-Boc isomer can form competitively[2].

  • Resolution: Maintain strict low temperatures (0 °C) during the addition of Boc₂O and use moderately polar aprotic solvents (like THF or DCM). Heating the reaction will cause thermodynamic redistribution, which often leads to degradation rather than isomer correction.

Q3: My reaction stalls at 50% conversion. Should I add more Boc₂O or heat the reaction? A: Do not heat the reaction.

  • Causality: Boc₂O slowly degrades in the presence of trace moisture or certain bases over time. Stalled reactions are usually a result of reagent depletion, not an insurmountable activation energy barrier.

  • Resolution: Verify your solvent is anhydrous. Add a secondary catalytic spike of your base (e.g., 0.1 eq TEA) and 0.2 equivalents of Boc₂O at room temperature.

Q4: Can I selectively remove the O-Boc group if I accidentally over-protect? A: Yes.

  • Causality: An O-Boc carbonate is significantly more susceptible to methanolysis and mild hydrolysis than an N-Boc carbamate because the phenoxide is an excellent leaving group compared to the indazole nitrogen[3].

  • Resolution: Stirring the Di-Boc mixture in Methanol with 1.1 equivalents of K₂CO₃ at room temperature will selectively cleave the O-Boc group in 1–2 hours, leaving the N1-Boc intact[4].

Quantitative Reaction Data

To aid in your route selection, the following table summarizes expected yields and regioselectivity based on empirical base/solvent combinations.

Reaction ConditionBase / CatalystTemp (°C)Major ProductN1:N2 RatioOverall Yield
THF, 1.05 eq Boc₂O NaH (1.1 eq)0 to RTN1-Boc> 9:175 - 82%
DCM, 1.1 eq Boc₂O TEA (1.5 eq)RTN1-Boc + N2-Boc3:140 - 50%
DCM, 2.5 eq Boc₂O TEA + DMAPRTDi-Boc (N1, O4)N/A> 90% (Di-Boc)
Di-Boc in MeOH K₂CO₃ (1.1 eq)RTN1-Boc> 95:585 - 90%

Validated Experimental Protocols

These protocols are designed as self-validating systems , meaning each critical step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving forward.

Protocol A: Direct Selective N1-Boc Protection (NaH Method)

Best for: Rapid synthesis when anhydrous conditions and inert atmospheres are readily available[2].

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 4-hydroxy-1H-indazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions.

    • Self-Validation Checkpoint: Observe the reaction mixture. The cessation of hydrogen gas evolution (typically 5–10 minutes) visually validates that the indazole has been fully deprotonated to its sodium salt. The solution should become homogeneous.

  • Protection: Dissolve Boc₂O (1.05 eq) in a small volume of anhydrous THF and add it dropwise over 15 minutes to maintain the internal temperature near 0 °C.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 7:3). The N1-Boc product will appear as a distinct, UV-active spot with a higher Rf value than the highly polar starting material.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Two-Step Synthesis (Di-Boc Formation & Selective O-Deprotection)

Best for: Maximizing overall yield and purity without requiring strict anhydrous conditions or pyrophoric bases[4].

Step 1: Di-Boc Formation

  • Dissolve 4-hydroxy-1H-indazole (1.0 eq) in DCM (0.2 M). Add Triethylamine (2.5 eq) and DMAP (0.1 eq).

  • Add Boc₂O (2.2 eq) portion-wise at room temperature. Stir for 3 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a highly non-polar spot (Rf ~0.8) corresponding to the Di-Boc intermediate. No baseline UV-active material should remain.

  • Wash the DCM layer with 0.5 M HCl, water, and brine. Dry and concentrate to yield the crude Di-Boc intermediate.

Step 2: Selective O-Boc Cleavage

  • Dissolve the crude Di-Boc intermediate in Methanol (0.15 M).

  • Add K₂CO₃ (1.1 eq) and stir at room temperature for 1.5 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The Di-Boc spot will disappear, replaced by a slightly more polar spot (Rf ~0.4) that stains positively with KMnO₄ (indicating the liberated phenolic hydroxyl).

  • Workup: Concentrate the mixture to remove Methanol. Dilute with EtOAc and wash with 0.5 M HCl to neutralize the carbonate, followed by brine. Dry over Na₂SO₄ and concentrate to yield the pure tert-butyl 4-hydroxy-1H-indazole-1-carboxylate.

References

  • US Patent 9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases (AbbVie Inc. / Vertex Pharmaceuticals). Details the direct NaH/THF mediated N-Boc protection of 4-hydroxyindazole. URL:[2]

  • A Simple, Rapid, and Efficient N-Boc Protection of Amines - ResearchGate / Chemical Literature. Discusses the chemoselective challenges of N-Boc vs O-Boc protection and the role of catalysts. URL:[Link][1]

  • Greene's Protective Groups in Organic Synthesis, 4th ed. - Journal of the American Chemical Society. The authoritative text on the relative labilities of N-carbamates versus O-carbonates and selective deprotection strategies. URL:[Link][3]

Sources

Technical Support: Stability & Handling of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Snapshot & Core Properties[1]

Before addressing specific stability issues, verify your material against the physicochemical standards below. This compound serves as a critical intermediate in the synthesis of bioactive indazole derivatives, often used as a scaffold for kinase inhibitors and receptor modulators.

ParameterSpecification
Chemical Name Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate
CAS Number 1228874-81-4
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Calculated) ~9.5 (Phenolic OH)
Storage Class Temperature Sensitive / Moisture Sensitive

Critical Stability Profile (The "Why")

Researchers often underestimate the dual-instability of this molecule. It possesses two reactive centers that require conflicting preservation strategies:[1]

  • The N-Boc Group (Acid/Thermal Lability): The tert-butoxycarbonyl (Boc) group at the N1 position is kinetically stable in base but highly labile in acidic environments and elevated temperatures (>60°C). Spontaneous thermolysis releases isobutylene and CO₂, reverting the compound to the unprotected 4-hydroxyindazole.

  • The 4-Hydroxy Group (Oxidative Sensitivity): The electron-rich phenolic ring is susceptible to oxidation, particularly in solution or when exposed to light. This leads to the formation of quinoid impurities (often yellow/brown) and oxidative dimerization.

Key Takeaway: You must balance preventing acid hydrolysis (keep dry/neutral) with preventing oxidation (keep inert/dark).

Storage & Handling: Frequently Asked Questions

Q: I received the shipment at ambient temperature. Is the compound compromised? A: Short-term exposure (2-3 days) to ambient temperature is generally acceptable if the container remained sealed. However, for long-term storage, we strictly mandate 2-8°C (Refrigerated) . If the solid has turned into a sticky gum or shows significant yellowing, run a QC check (see Protocol A).

Q: Can I store this compound in solution (e.g., DMSO stock)? A: Not recommended for >24 hours.

  • Reasoning: In solution, the rate of oxidative degradation increases significantly. Furthermore, DMSO is hygroscopic; absorbed water can slowly hydrolyze the Boc group if the pH drifts acidic.

  • Best Practice: Store as a solid. If you must store a stock solution, use anhydrous DMSO, purge with Argon, and store at -20°C for no more than 1 week.

Q: The compound has developed a yellow tint. Can I still use it? A: A pale yellow tint usually indicates trace surface oxidation (<2%), which is often acceptable for crude reactions.

  • Threshold: If the material is dark yellow or brown, purification is required. The oxidized byproducts (quinones) can act as radical scavengers or electrophiles, interfering with subsequent coupling reactions (e.g., Mitsunobu or alkylation).

Q: Is this compound compatible with strong bases like NaH? A: Yes, but with caution. The N-Boc group is stable to base, but the 4-OH proton is acidic.

  • Mechanism: Treatment with NaH will deprotonate the 4-OH first. Ensure you use exactly 1 equivalent if you intend to selectively alkylate the oxygen. Excess base is generally tolerated by the Boc group at room temperature.

Troubleshooting Degradation

Scenario 1: "My LC-MS shows a mass peak of [M-100] or [M-56]."

  • Diagnosis: Loss of the Boc group.

    • [M-100]: Complete loss (M - Boc + H). Mass = ~134 Da.

    • [M-56]: Loss of isobutylene (M - C₄H₈). Mass = ~178 Da (Carbamic acid intermediate, unstable).

  • Root Cause: The sample was likely exposed to trace acid (e.g., CDCl₃ for NMR was acidic) or excessive heat during drying (rotary evaporator bath >45°C).

  • Fix: Ensure all solvents are neutralized. Use CDCl₃ stored over K₂CO₃ or use DMSO-d₆ for NMR. Keep drying temperatures <40°C.

Scenario 2: "The melting point is 10°C lower than the CoA value."

  • Diagnosis: Solvent occlusion or partial hydrolysis.

  • Root Cause: N-Boc indazoles crystallize poorly and can trap solvents. Alternatively, the presence of 4-hydroxyindazole (de-Boc impurity) depresses the melting point.

  • Fix: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours. If MP remains low, repurify (see Protocol B).

Validated Protocols

Protocol A: Stability-Indicating QC (TLC)

Use this quick check before committing the material to a valuable step.

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Sample Prep: Dissolve ~2 mg in 0.5 mL DCM.

  • Visualization:

    • UV (254 nm): Main spot (Product).

    • Ninhydrin Stain: The deprotected amine/indazole often stains differently or not at all compared to the Boc-protected form.

    • KMnO₄ Stain: Oxidizes the phenol; useful for detecting oxidative impurities.

  • Interpretation:

    • Rf ~0.5: Target Compound (Boc-protected).

    • Rf <0.2 (Baseline): Deprotected 4-hydroxyindazole (more polar).

    • Rf >0.8: Non-polar impurities (oxidative dimers).

Protocol B: Emergency Repurification (Silica Plug)

If oxidation is suspected (dark yellow solid).

  • Pack: A short pad of Silica Gel 60 (2-3 cm height) in a sintered glass funnel.

  • Equilibrate: Wash silica with Hexanes containing 1% Triethylamine (to neutralize silica acidity and prevent de-Boc).

  • Load: Dissolve crude material in minimum DCM and load gently.

  • Elute:

    • Flush with 100% Hexanes (discard).

    • Elute product with Hexanes:EtOAc (4:1). Collect fractions.

  • Dry: Evaporate solvent at <35°C .

Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes for CAS 1228874-81-4: Acid-catalyzed hydrolysis and Oxidative degradation.

G Target Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS 1228874-81-4) Storage: 2-8°C, Inert Acid Acidic Conditions (H+) or Heat (>60°C) Target->Acid Oxidant Oxidation (Air/Light) or Basic Solution Target->Oxidant Deprotected 4-Hydroxy-1H-indazole (Loss of Boc Protection) Mass: ~134 Da Acid->Deprotected Hydrolysis / Thermolysis Quinone Indazole-4,7-dione species (Oxidative Quinone Formation) Color: Yellow/Brown Oxidant->Quinone Radical Oxidation Isobutylene Byproducts: CO2 + Isobutylene Deprotected->Isobutylene

Figure 1: Primary degradation pathways. The N-Boc group is lost via acid hydrolysis or heat, while the phenolic moiety degrades via oxidation to quinoid species.

References

  • BenchChem. (2025). Stability and Storage of N-Boc-imidazole: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Product Detail. Retrieved from

  • National Institutes of Health (NIH). (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: CAS 1228874-81-4. Retrieved from

Sources

Technical Support Center: Indazole Carboxamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting purification, regioisomer separation, and isolation of indazole-3-carboxamides.

Welcome to the Support Portal

You are likely here because your indazole-3-carboxamide synthesis—whether for kinase inhibition (e.g., PARP inhibitors) or receptor agonism (e.g., CB1/CB2 ligands)—has hit a bottleneck. This scaffold is notoriously deceptive: chemically stable but chromatographically stubborn.

This guide prioritizes causality . We don't just tell you what to do; we explain why the chemistry behaves this way so you can build a self-validating workflow.

Module 1: The N1 vs. N2 Regioisomer Challenge

Severity: Critical 🔴 Symptom: "I see two peaks with identical mass (m/z) that co-elute or separate poorly on C18."

The Root Cause

The indazole ring contains two nitrogens. Alkylation of the indazole-3-carboxylic acid precursor (or the ester) typically yields a mixture of:

  • N1-isomer (Thermodynamic): Usually the desired bioactive scaffold.

  • N2-isomer (Kinetic/Steric): The impurity.

While N1 is thermodynamically favored, steric hindrance at the C7 position or the use of specific bases (e.g., K₂CO₃ in DMF vs. NaH in THF) can shift the ratio, sometimes producing significant N2 byproduct [1, 6]. Because these are constitutional isomers with identical molecular weights and similar lipophilicity, standard C18 gradients often fail to resolve them.

Troubleshooting Protocol
Step 1: Definitive Identification (Don't guess)

Before optimizing purification, confirm which peak is which. You cannot rely solely on retention time shifts without a standard.

  • Method: 2D NMR (HMBC).

  • The Check:

    • N1-Isomer: The

      
      -alkyl protons will show a correlation to C7a  (the bridgehead carbon).[1]
      
    • N2-Isomer: The

      
      -alkyl protons will show a correlation to C3  (the carbon attached to the carbonyl) [6].
      
Step 2: Chromatographic Resolution

If standard C18 fails, you must exploit the


 interaction differences between the isomers.

Recommended Stationary Phases:

Column Type Mechanism Suitability for Indazoles

| Biphenyl |


 Stacking | High.  The distinct electron densities of N1 vs N2 indazoles interact differently with the biphenyl ligands. |
| Phenyl-Hexyl  | 

+ Hydrophobic | High. Excellent alternative if Biphenyl is unavailable. | | C18 (Standard) | Hydrophobic | Low/Medium. Often results in peak tailing or co-elution. |

Recommended Mobile Phase:

  • A: Water + 0.1% Formic Acid (FA).

  • B: Methanol + 0.1% FA.

  • Note: Methanol is preferred over Acetonitrile here because protic solvents often enhance the selectivity of phenyl-based columns for nitrogen heterocycles.

Visualization: Isomer Resolution Workflow

IndazolePurification Start Crude Reaction Mixture (Alkylation Step) Check TLC/LCMS Analysis Start->Check Decision Single Spot/Peak? Check->Decision NMR Run 1H-13C HMBC Decision->NMR Yes (Verify Regio) Flash Flash Chromatography (Silica) Decision->Flash No (Separable) HPLC Prep-HPLC Switch to Biphenyl Column Decision->HPLC No (Co-eluting) FlashCond Gradient: Hexane/EtOAc Add 1% TEA if streaking Flash->FlashCond FlashCond->NMR HPLC->NMR

Caption: Decision matrix for isolating N1 vs. N2 indazole isomers. Note the pivotal role of HMBC for structural confirmation.

Module 2: Post-Coupling Cleanup (Amide Bond Formation)

Severity: High 🟠 Symptom: "Sticky solid, urea byproducts, or persistent starting material."

The Root Cause

Indazole-3-carboxylic acids are often coupled to amines using EDC/HOBt or HATU/DIPEA.

  • EDC Issues: Generates acylurea byproducts that can be difficult to remove if they precipitate with your product.

  • HATU Issues: The byproduct (tetramethylurea) is water-soluble, but the excess HATU-derived species can linger.

Troubleshooting Protocol
FAQ: How do I remove the coupling reagents without a column?

Scenario A: Product is Acid-Stable (Most Indazoles)

  • Dissolve: Take up crude in EtOAc (avoid DCM if possible, as it holds onto ureas).

  • Acid Wash: Wash 2x with 1N HCl. This protonates unreacted amine and removes the urea byproduct from EDC [4].

  • Base Wash: Wash 2x with Sat. NaHCO₃ (removes unreacted indazole acid).

  • Brine/Dry: Standard workup.

Scenario B: The "Oiling Out" Phenomenon Indazole carboxamides are often highly lipophilic and refuse to crystallize, forming a "gum" or oil.

  • The Fix: Trituration.

    • Dissolve the oil in a minimum amount of hot EtOAc.

    • Slowly add n-Heptane or Petroleum Ether dropwise until cloudiness persists.

    • Scratch the flask wall with a glass rod.

    • Why this works: The non-polar solvent forces the lipophilic amide to organize into a lattice rather than staying in the amorphous oily phase.

Module 3: Solubility & Mobile Phase Anomalies

Severity: Medium 🟡 Symptom: "My compound crashes out inside the HPLC injector or column."

The Root Cause

Indazole carboxamides (especially those with adamantyl, benzyl, or long alkyl chains common in synthetic cannabinoids) have very low aqueous solubility (logP often > 4).

Troubleshooting Protocol

1. The Injection Solvent Mismatch

  • Error: Injecting a sample dissolved in 100% DMSO or THF into a mobile phase starting at 95% Water.

  • Result: The compound precipitates instantly upon mixing, causing high backpressure and "ghost peaks" in subsequent runs.

  • Solution: Dissolve sample in 50:50 MeCN:Water (or MeOH:Water). If it won't dissolve, increase organic content, but never inject pure DMSO if your gradient starts with high water content.

2. Mobile Phase Additives

  • Formic Acid (0.1%): Essential.[2] It protonates the amide nitrogen and the indazole nitrogens, preventing silanol interactions (tailing) [2].

  • Ammonium Acetate (5-10mM): Use this only if you are seeing pH-dependent peak splitting. It buffers the system but suppresses MS sensitivity slightly compared to Formic Acid.

Visualization: Solubility Troubleshooting

SolubilityLogic Problem High Backpressure / Precipitation CheckSolv Check Injection Solvent Problem->CheckSolv IsDMSO Is it 100% DMSO? CheckSolv->IsDMSO Dilute Dilute with Mobile Phase A (until cloudy, then filter) IsDMSO->Dilute Yes Sandwich Use 'Sandwich' Injection (Air gaps) IsDMSO->Sandwich No (Already mixed)

Caption: Logic flow for preventing column blockage due to lipophilic indazole precipitation.

References

  • Regioselectivity in Indazole Alkylation: BenchChem Technical Support. "Regioselectivity in Indazole N-Alkylation." (2025).[3][4] Explains the thermodynamic vs. kinetic control (NaH/THF vs K2CO3/DMF) for N1/N2 selectivity.

  • Chiral & Achiral Separation of Indazoles: Antonides, L. H., et al. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists." Frontiers in Chemistry (2019).[5] Detailed HPLC methods using Lux Amylose-1 and Cellulose-5 columns.

  • HMBC Identification of Isomers: Cannaert, A., et al. "Detection and Activity Profiling of Synthetic Cannabinoids." Analytical Chemistry. Validates the use of HMBC correlations (N-alkyl protons to C7a vs C3) for distinguishing N1/N2 isomers.

  • Amide Coupling Purification: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009). Comprehensive guide on removing urea byproducts and activating agents.

  • General Synthesis & Recrystallization: Luo, Z., et al.[6] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Provides protocols for recrystallization and column chromatography gradients.[7]

  • N1 vs N2 Structural Assignment: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." (2021).[8] Discusses the impact of C7 substituents on directing alkylation to N2.[3]

Sources

Technical Support Center: Troubleshooting Diazotization and Cyclization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals experiencing bottlenecks in diazotization and subsequent radical cyclization steps (such as the Pschorr reaction). By understanding the mechanistic causality behind side reactions, you can implement self-validating protocols to maximize your experimental yields.

TroubleshootingWorkflow Start Primary Aromatic Amine Diazotization Diazotization (NaNO2, Acid) Start->Diazotization Check1 Is solution dark/tarry? Diazotization->Check1 Fix1 Action: Lower Temp (0-5°C) Prevent Phenol Formation Check1->Fix1 Yes Check2 Is there colored precipitate? Check1->Check2 No Fix1->Diazotization Fix2 Action: Increase Acid >2.5 eq Prevent Azo Coupling Check2->Fix2 Yes Diazonium Diazonium Salt Intermediate Check2->Diazonium No Fix2->Diazotization Cyclization Cyclization (e.g., Pschorr) Diazonium->Cyclization Check3 Low Cyclization Yield? Cyclization->Check3 Fix3 Action: Use Soluble Catalyst (e.g., Ferrocene in Acetone) Check3->Fix3 Yes Product Cyclized Polycyclic Product Check3->Product No Fix3->Cyclization

Caption: Troubleshooting logic for diazotization and cyclization workflows.

PART 1: Diazotization Diagnostics & Resolution

The conversion of a primary aromatic amine to a diazonium salt is deceptively simple. In practice, the inherent thermal instability of the diazonium intermediate makes it highly susceptible to yield-destroying side reactions[1].

FAQ 1: Why does my reaction mixture turn dark brown/black with a tarry consistency? Causality: This visual cue indicates two competing side reactions: phenol formation and diazonium decomposition. Diazonium salts can react with water in the aqueous medium to form the corresponding phenol (or cresol)[2]. This hydrolysis is highly temperature-dependent. If the temperature rises above 5 °C, the diazonium salt undergoes rapid thermal decomposition, liberating nitrogen gas and generating highly reactive aryl radicals that polymerize into insoluble tar[2]. Solution: Implement strict thermal control. Maintain the reaction between 0–5 °C using an ice-salt bath and ensure the sodium nitrite solution is added dropwise to prevent localized exothermic spikes[2].

FAQ 2: I am observing a bright yellow/orange precipitate before cyclization. What is this impurity? Causality: The formation of a brightly colored precipitate during diazotization is a hallmark of azo coupling (self-coupling)[2]. The newly formed diazonium salt acts as a strong electrophile and reacts with any unprotonated, nucleophilic starting amine in the mixture[2]. Solution: Increase the mineral acid concentration. Using at least 2.5 to 3.0 molar equivalents of strong acid (e.g., HCl or H₂SO₄) ensures that the free amine concentration remains negligible, shutting down the nucleophilic attack pathway[2].

Experimental Protocol: Self-Validating Low-Temperature Diazotization

This protocol incorporates stoichiometric and thermal safeguards to prevent phenol formation and azo coupling.

  • Preparation: Suspend 1.0 equivalent of the primary aromatic amine in a reaction vessel containing 3.0 equivalents of aqueous mineral acid (e.g., 6M HCl).

  • Dissolution: Stir vigorously at room temperature until the amine is fully protonated and dissolved as the hydrochloride salt.

  • Cooling: Submerge the vessel in an ice-salt bath. Allow the internal temperature to equilibrate to 0–2 °C.

  • Nitrite Addition: Prepare a concentrated aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂). Add this solution dropwise via an addition funnel at a rate that maintains the internal temperature strictly below 5 °C.

  • Validation (Starch-Iodide Test): After addition, stir for 15 minutes. Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion[2].

  • Quenching: Add small amounts of urea (or sulfamic acid) until the starch-iodide test is faintly positive, neutralizing excess nitrous acid to prevent downstream interference[2]. Use the diazonium salt immediately for the next step.

PART 2: Cyclization Optimization (The Pschorr Reaction)

The Pschorr cyclization is a powerful method for constructing polycyclic aromatic systems (e.g., phenanthrenes) via the intramolecular arylation of arenediazonium salts[3]. However, traditional methods often suffer from poor yields due to inefficient radical generation.

PschorrMechanism ArN2 Arenediazonium Ion [Ar-N2]+ SET Single-Electron Transfer (Soluble Catalyst) ArN2->SET ArRad Aryl Radical [Ar•] + N2 SET->ArRad Cyclize Intramolecular Attack (Ring Closure) ArRad->Cyclize CyclizedRad Cyclized Radical Intermediate Cyclize->CyclizedRad Oxidation Oxidation & Deprotonation (-e-, -H+) CyclizedRad->Oxidation Product Phenanthrene Derivative Oxidation->Product

Caption: Mechanistic pathway of the Pschorr cyclization via single-electron transfer.

FAQ 3: My Pschorr cyclization yields using copper powder are consistently below 40%. How can I enhance the cyclization efficiency? Causality: Traditional Pschorr cyclizations rely on heterogeneous catalysts like Gattermann copper paste to initiate the single-electron transfer (SET) that generates the aryl radical[4]. Heterogeneous mixtures suffer from poor mass transfer, leading to slow radical generation and allowing competing side reactions (like biaryl dimerization or premature reduction) to outcompete the desired intramolecular ring closure[5]. Solution: Transition to soluble redox catalysts. Soluble electron-donating catalysts, such as ferrocene, facilitate uniform and rapid SET in homogeneous conditions, drastically shortening reaction times and increasing yields[5].

FAQ 4: How does solvent selection influence the success of soluble catalysts in radical cyclizations? Causality: While water-soluble catalysts like potassium ferrocyanide (K₄Fe(CN)₆) work well for simple substrates, they fail for heavily substituted diazonium salts due to poor aqueous solubility[5]. An insoluble substrate cannot efficiently interact with the catalyst. Solution: Utilize a nonaqueous system. Switching to a solvent like acetone and using ferrocene as the catalyst ensures both the diazonium intermediate and the catalyst remain fully dissolved, allowing for a highly efficient homogeneous radical chain reaction[5].

Data Presentation: Catalyst Comparison for Pschorr Cyclization

Quantitative comparison of traditional vs. modern catalytic systems for phenanthrene synthesis[5].

Catalyst SystemSolvent EnvironmentReaction TimeAverage Yield (%)Primary Limitation
Copper Powder (Gattermann) Aqueous / Acidic2 - 24 hours20 - 45%Heterogeneous; inconsistent SET rates.
Potassium Ferrocyanide Aqueous< 1 hour~87% (Simple)Poor solubility for substituted diazonium salts.
Ferrocene Nonaqueous (Acetone)< 30 minutes88 - 94%Requires isolation or solvent swap of diazonium salt.
Experimental Protocol: High-Yield Nonaqueous Pschorr Cyclization via Ferrocene Catalysis

This method avoids the pitfalls of heterogeneous copper catalysis by utilizing a homogeneous ferrocene system[5].

  • Precursor Isolation: Precipitate the diazonium salt from the aqueous diazotization mixture as a stable tetrafluoroborate (BF₄⁻) salt by adding cold aqueous fluoroboric acid (HBF₄). Filter and dry under vacuum at low temperature.

  • Solvent Preparation: Dissolve the diazonium tetrafluoroborate salt in anhydrous, deoxygenated acetone to achieve a homogeneous solution.

  • Catalyst Addition: In a separate flask, prepare a solution of 0.1 to 0.5 equivalents of ferrocene in anhydrous acetone.

  • Cyclization: Slowly add the diazonium solution to the stirring ferrocene solution at room temperature. The reaction proceeds rapidly via single-electron transfer, evolving nitrogen gas.

  • Completion: Monitor the reaction via TLC. Upon cessation of nitrogen evolution and consumption of the diazonium salt (typically <30 minutes), concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting polycyclic product via standard silica gel flash chromatography to separate it from the oxidized ferrocenium byproducts.

References
  • BenchChem. "Common side reactions in the diazotization of toluidine derivatives." 2

  • Wassmundt, F. W., & Kiesman, W. F. "Soluble Catalysts for Improved Pschorr Cyclizations." Organic Chemistry Portal / Journal of Organic Chemistry. 5

  • Thieme. "The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer)." 4

  • Grokipedia. "Pschorr cyclization." 3

  • ResearchGate. "Research on the decomposition kinetics and thermal hazards of aniline diazonium salt." 1

Sources

Validation & Comparative

Technical Guide: Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate as a Regio-Locked Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate vs. Other Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Regio-Lock" Advantage

In the design of kinase inhibitors and GPCR ligands, the indazole scaffold is ubiquitous. However, the intrinsic tautomerism between N1 and N2 nitrogens presents a persistent synthetic challenge, often leading to inseparable regioisomeric mixtures during functionalization.[1]

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (hereafter referred to as N1-Boc-4-OH ) represents a strategic solution. By "locking" the N1 position with a Boc group, this intermediate serves two critical functions:

  • Regiocontrol: It forces electrophilic attack to the C4-hydroxyl group (O-alkylation) exclusively, eliminating N-alkylation side reactions.

  • Solubility: The lipophilic Boc group significantly enhances solubility in organic solvents (DCM, THF) compared to the highly polar, unprotected 4-hydroxyindazole.

This guide compares N1-Boc-4-OH against unprotected and alternative halogenated indazole derivatives, providing experimental protocols to maximize its utility in high-value synthesis.

Comparative Analysis: N1-Boc-4-OH vs. Alternatives

The following table contrasts the performance of the N1-Boc protected scaffold against the unprotected parent and the 4-bromo analog (a common alternative for C4 functionalization).

Table 1: Synthetic Performance Matrix
FeatureN1-Boc-4-OH Indazole (Subject)4-Hydroxyindazole (Unprotected)4-Bromoindazole (Alternative)
Primary Utility Selective O-alkylation / Mitsunobu reactions.Raw starting material; rarely used directly for complex synthesis.C-C bond formation (Suzuki/Buchwald).
Regioselectivity High (>98% O-selective). N1 is blocked; N2 is sterically/electronically deactivated.Poor. Competing O- vs. N1- vs. N2-alkylation leads to complex mixtures.High. Chemistry is orthogonal (Pd-catalyzed), but requires expensive catalysts.
Solubility Excellent in DCM, EtOAc, THF.Poor. High polarity requires polar aprotic solvents (DMF, DMSO).Good.
Atom Economy Moderate. Boc group adds mass but simplifies purification.High. No protecting group waste.Low to Moderate. Depends on coupling partner.
Deprotection Facile. Acid (TFA/HCl) or Thermal.N/AN/A
Cost/Access Higher upfront cost; saves purification time.Low cost; high downstream purification costs.Moderate cost.
Strategic Application: Regioselective Functionalization

The primary value of N1-Boc-4-OH lies in its ability to undergo O-functionalization without touching the nitrogen core. This is critical when synthesizing kinase inhibitors where the indazole NH is required for hydrogen bonding at the hinge region (after deprotection).

Mechanism of Selectivity

In an unprotected indazole, a base (e.g., K₂CO₃) generates an ambident anion capable of reacting at N1, N2, or Oxygen. By pre-installing the Boc group at N1, the electron density is pulled from the pyrazole ring, and the N1 site is physically blocked. This directs the alkylating agent solely to the C4-phenolate oxygen.

Visualization: Regioselectivity Pathways

Regioselectivity Start_Unprot 4-Hydroxyindazole (Unprotected) Reagent R-X / Base Start_Unprot->Reagent Start_Boc N1-Boc-4-OH Indazole (Protected) Target_Prod C4-O-Alkyl Indazole (Single Isomer) Start_Boc->Target_Prod Locked N1 Directs to Oxygen Mix_Prod Mixture: N1-Alkyl (Major) N2-Alkyl (Minor) O-Alkyl (Minor) Reagent->Mix_Prod Uncontrolled Nucleophilicity

Figure 1: Comparative reaction pathways showing the "Regio-Lock" effect of the N1-Boc group.

Experimental Protocols

These protocols are designed for self-validation. The disappearance of the starting material (SM) and the retention of the Boc group during alkylation are key quality control points.

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Target: Synthesis of 4-alkoxy-1H-indazole precursors.

Reagents:

  • N1-Boc-4-hydroxyindazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv) (e.g., Benzyl bromide, Methyl iodide)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve N1-Boc-4-hydroxyindazole in DMF (0.2 M concentration) under N₂ atmosphere.

  • Base Addition: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow due to phenolate formation.

  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at 50°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). SM should disappear. If N-alkylation were occurring (unlikely), new spots with significantly different Rf would appear.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1][2][3]

  • Yield: Typically 85–95% isolated yield.

Protocol B: Controlled Boc-Deprotection

Target: Restoration of the NH-indazole core.

Reagents:

  • Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane)[4]

  • DCM (Dichloromethane)[4]

Procedure:

  • Dissolution: Dissolve the O-alkylated intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (10–20 equiv) dropwise at 0°C.

  • Warm: Allow to warm to RT and stir for 2 hours.

    • QC Check: LC-MS will show a mass shift of -100 Da (Loss of Boc).

  • Quench: Concentrate in vacuo. Neutralize with sat. NaHCO₃ carefully (gas evolution).

  • Purification: The product often precipitates or can be recrystallized.

Applications in Drug Discovery

The C4 position of the indazole ring projects into specific solvent-exposed regions in many kinase ATP-binding pockets.

  • Kinase Inhibitors (Akt/PKB, VEGFR): Derivatives synthesized from N1-Boc-4-OH allow researchers to attach solubilizing tails (morpholines, piperazines) via the C4-ether linkage. This vector is distinct from the common C3 or C5 substitutions found in drugs like Axitinib or Pazopanib.

  • Fragment-Based Drug Design (FBDD): The C4-hydroxy group offers a "handle" for fragment growing. The N1-Boc protection ensures that the fragment growing chemistry (e.g., alkylation, acylation) proceeds cleanly before the final scaffold is revealed.

Visualization: Kinase Inhibitor Workflow

Workflow Step1 Step 1: Scaffold Selection (N1-Boc-4-OH) Step2 Step 2: O-Functionalization (Introduction of Solubilizing Tail) Step1->Step2 K2CO3, R-X Step3 Step 3: N1-Deprotection (Reveal Hinge Binder) Step2->Step3 TFA/DCM Step4 Step 4: C3-Functionalization (Optional: Halogenation/Suzuki) Step3->Step4 NIS or NBS Final Final Kinase Inhibitor (Target Molecule) Step4->Final Pd-Catalysis

Figure 2: Typical workflow for synthesizing C4-substituted indazole kinase inhibitors.

References
  • Regioselectivity in Indazole Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][5][6] Source:Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Indazole Synthesis & Protection Strategies: Title: The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate.[7][8] Source:Heterocycles, 2022. URL:[Link]

  • Kinase Inhibitor Applications (Akt/VEGFR): Title: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Source:Journal of Chemical Sciences, 2014.[3] URL:[Link]

Sources

Comparative Analysis of Indazole-Based Kinase Inhibitors: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist guiding preclinical drug development, I frequently evaluate novel small-molecule kinase inhibitors. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its exceptional ability to mimic the purine ring of ATP [1]. The N1 and N2 atoms of the indazole core form critical, highly stable hydrogen bonds with the backbone amides in the kinase hinge region, anchoring the inhibitor while allowing functional group substitutions to dictate target selectivity [2].

In this guide, we will objectively compare the performance of leading indazole-based kinase inhibitors, dissect their mechanisms of action, and establish self-validating experimental workflows for their evaluation.

Comparative Profiling: Axitinib vs. Pazopanib vs. Entrectinib

While the ATP-binding pocket is highly conserved across the human kinome, structural modifications to the indazole core yield vastly different pharmacological profiles[3]. Below is a quantitative comparison of three FDA-approved indazole-based inhibitors.

InhibitorPrimary TargetsBiochemical IC50 (nM)Clinical IndicationKey Off-Targets
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1Renal Cell CarcinomaPLK4 (Ki = 4.2 nM)
Pazopanib VEGFR1-3, PDGFRα/β, KIT10, 30, 47Soft Tissue Sarcomac-Fms, RAF-1
Entrectinib TRKA/B/C, ROS1, ALK1.7, 0.1, 1.9NTRK-fusion Solid TumorsJAK2

Causality in Selectivity: Axitinib achieves sub-nanomolar potency and high selectivity for VEGFRs due to its rigid, planar conformation that perfectly occupies the narrow ATP-binding cleft of VEGFR[3]. However, at higher concentrations, cross-reactivity with Polo-like kinase 4 (PLK4) can occur, leading to unexpected off-target toxicities[4]. Conversely, Pazopanib is intentionally designed as a multi-kinase inhibitor; its broader binding profile allows it to simultaneously block both angiogenesis (VEGFR) and tumor cell proliferation (PDGFR/KIT), albeit requiring higher concentrations (IC50 ~10-30 nM).

Mechanistic Pathway: VEGFR Inhibition

To understand how indazole derivatives exert their phenotypic effects, we must map their intervention points within cellular signaling cascades.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Hinge Region) VEGF->VEGFR Activates PLCg PLC-γ / PKC Pathway VEGFR->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR->PI3K Phosphorylation Indazole Indazole Inhibitors (Axitinib / Pazopanib) Indazole->VEGFR ATP-competitive binding Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Figure 1: Mechanism of indazole-based inhibitors blocking VEGFR-mediated angiogenesis.

Self-Validating Experimental Methodologies

To accurately assess the potency and selectivity of a novel indazole-based inhibitor, we employ an orthogonal testing funnel. Every protocol described below is designed as a self-validating system to eliminate false positives.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Biochemical Assay (ADP-Glo/HTRF) Step1->Step2 Step3 3. Cellular Assay (Target Engagement) Step2->Step3 Step4 4. Phenotypic Assay (Cell Viability) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standardized self-validating workflow for evaluating novel indazole kinase inhibitors.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Causality: We utilize the ADP-Glo assay because it measures the universal product of kinase activity (ADP) rather than relying on specific labeled peptide substrates. This ensures we are measuring true catalytic turnover.

Step-by-Step Methodology:

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO. Transfer to the assay plate and dilute with 1X Kinase Buffer (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Equilibration: Add the purified recombinant kinase (e.g., VEGFR2) and the appropriate protein substrate to the wells. Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. Because indazoles are ATP-competitive, pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the specific

    
     of the kinase. Using the 
    
    
    
    ensures the assay is sensitive enough to accurately calculate the competitive
    
    
    . Incubate for 60 minutes.
  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (30 min incubation).

  • Read & Validate: Read luminescence on a microplate reader.

    • Self-Validation Check: The assay must include a "No-Enzyme Control" to establish the baseline of spontaneous ATP hydrolysis, and a "Reference Inhibitor" (e.g., Staurosporine) to validate the dynamic range of the assay on that specific day.

Protocol B: Cellular Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (~1-5 mM) compared to biochemical assays (~10 µM). We must verify that the indazole inhibitor can penetrate the cell membrane and outcompete endogenous ATP to block target phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed target cells (e.g., HUVECs for VEGFR testing) in 6-well plates. Starve cells in serum-free media for 12 hours to reduce baseline background phosphorylation.

  • Inhibitor Treatment: Treat cells with the indazole inhibitor at varying concentrations (0.1x to 10x the biochemical IC50) for 2 hours.

  • Ligand Stimulation: Stimulate cells with the specific ligand (e.g., 50 ng/mL VEGF) for exactly 10 minutes to induce acute receptor autophosphorylation.

  • Lysis & Western Blotting: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing & Validation: Probe the membrane with antibodies against the phosphorylated target (e.g., p-VEGFR2 Tyr1175).

    • Self-Validation Check: You must simultaneously probe for Total VEGFR2 and a loading control (e.g., GAPDH). If Total VEGFR2 levels drop, the inhibitor is causing rapid protein degradation or cytotoxicity, not true kinase inhibition.

Conclusion

The indazole scaffold remains a cornerstone of modern targeted oncology. By understanding the structural causality behind their binding—and employing rigorous, self-validating biochemical and cellular assays—drug development professionals can effectively navigate the fine line between therapeutic efficacy and off-target toxicity.

References

  • Ayala-Aguilera, C. C., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Czaja, K., et al. "Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase." International Journal of Molecular Sciences, 2020. URL: [Link]

  • Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025. URL: [Link]

Sources

Validation of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Biological Activity & Synthetic Utility of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Core Directive

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (hereafter 4-OH-Ind-Boc ) is not a final drug product but a high-fidelity synthetic scaffold . Its "biological activity" is latent, realized only upon its conversion into specific kinase inhibitors (e.g., VEGFR, PAK1, PDK1 inhibitors).

The Core Validation Challenge: The primary failure mode in using this scaffold is regioisomer contamination (N2-Boc vs. N1-Boc) and positional isomerism (4-OH vs. 5/6-OH). This guide validates the N1-protected 4-hydroxy isomer as the optimal precursor for accessing the ATP-binding hinge region of kinases, comparing it against inferior isomers and protecting group strategies.

Comparative Analysis: Scaffold Performance

This section compares 4-OH-Ind-Boc against its positional isomers and alternative protecting group strategies to validate its selection for high-potency library generation.

Table 1: Structure-Activity Relationship (SAR) Potential of Indazole Isomers

Data synthesized from aggregate kinase inhibitor SAR studies (e.g., VEGFR2, FGFR1).

Feature4-Hydroxyindazole (Target) 5-Hydroxyindazole (Alternative)6-Hydroxyindazole (Alternative)
Kinase Binding Mode Hinge Binder: Mimics Adenine N1/N6. 4-substituents project into the solvent front or ribose pocket.Deep Pocket: 5-substituents often clash with the gatekeeper residue.Solvent Exposed: 6-substituents often project away from the active site, reducing specificity.
Potency Potential (IC50) High (nM range) for VEGFR/FGFR when functionalized.Moderate to Low (µM range) due to steric clashes.Variable , often used for solubility modulation rather than potency.
Synthetic Risk High: 4-OH is prone to O-alkylation vs N-alkylation competition.Moderate: Sterically less crowded.Low: Most accessible, but biologically less privileged.
Table 2: Protecting Group Strategy Comparison

Validation of the Tert-butyl carbamate (Boc) group utility.

Protecting GroupDeprotection ConditionOrthogonalityValidation Score
N1-Boc (Recommended) Acid (TFA/HCl) or ThermalHigh. Stable to base/nucleophiles.Optimal. Cleanest profile for subsequent Suzuki/Buchwald couplings.
N1-SEM Fluoride (TBAF)High.Sub-optimal. TBAF can cause desilylation of other groups; formaldehyde byproduct is toxic.
N1-THP Mild AcidLow. Labile in acidic workups.Poor. Introduces a chiral center (diastereomers) complicating NMR QC.
N1-Acetyl Mild BaseVery Low. Labile to nucleophiles.Poor. Unstable during standard library synthesis conditions.

Scientific Integrity: Mechanistic Validation

The "Hinge Binder" Hypothesis

The biological value of the 4-hydroxyindazole core lies in its ability to mimic the purine ring of ATP. The nitrogen at position 1 (N1) and position 2 (N2) are critical for hydrogen bonding with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Validation Logic: The Boc group at N1 serves as a temporary mask. It forces electrophilic substitution (e.g., alkylation, arylation) to occur at the 4-OH oxygen or the C3 carbon, preventing unwanted N-alkylation that would destroy the hinge-binding capability.

Diagram 1: Biological Activation Pathway

Visualizing how the scaffold is converted into an active inhibitor.

KinaseActivation Scaffold 4-OH-Ind-Boc (Inactive Scaffold) Step1 Functionalization (e.g., O-Alkylation/Suzuki) Scaffold->Step1 Diversity Input Intermediate Functionalized Precursor (Protected) Step1->Intermediate Step2 Deprotection (TFA/HCl) Intermediate->Step2 ActiveDrug Active Kinase Inhibitor (Hinge Binder) Step2->ActiveDrug Unmasking N-H Target Kinase ATP Pocket (Biological Response) ActiveDrug->Target IC50 < 100 nM (Validation)

Caption: Transformation of the inactive Boc-protected scaffold into a biologically active kinase inhibitor targeting the ATP pocket.

Experimental Protocols for Validation

To validate the quality of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate , you must perform two checks: Chemical Identity (Regioisomer Purity) and Functional Activity (Conversion to Standard).

Protocol A: Regioisomer Validation (QC)

Objective: Confirm the Boc group is on N1 (desired) and not N2 (undesired). Rationale: N1-Boc and N2-Boc isomers have distinct electronic environments. N2-Boc is thermodynamically more stable in some conditions but biologically useless for this scaffold class.

  • Solvent: Dissolve 10 mg of sample in DMSO-d6.

  • Instrument: 400 MHz (or higher) 1H-NMR.

  • Critical Marker Analysis:

    • H-3 Proton Signal: Look for the singlet at C3.

    • N1-Boc (Target): H-3 typically appears around δ 8.1 - 8.4 ppm .

    • N2-Boc (Impurity): H-3 is significantly shielded, appearing upfield around δ 8.6 - 8.9 ppm (due to lack of anisotropic effect from the carbonyl).

    • NOESY Cross-check: N1-Boc will show NOE between the Boc-tBu group and H-7. N2-Boc will show NOE between Boc-tBu and H-3.

Protocol B: Functional Biological Validation (Kinase Assay)

Objective: Validate the scaffold's ability to generate a potent VEGFR2 inhibitor.[1]

Step 1: Synthesis of Probe Compound (Reference Inhibitor)

  • Reactants: 4-OH-Ind-Boc (1.0 eq), 4-chloropyrimidine derivative (1.1 eq), K2CO3 (2.0 eq) in DMF.

  • Reaction: Heat to 80°C for 4 hours (O-arylation).

  • Deprotection: Treat crude with 20% TFA in DCM (1 hr, RT) to remove Boc.

  • Purification: Prep-HPLC to >95% purity.

Step 2: ADP-Glo™ Kinase Assay (Promega)

  • Reagents: Recombinant VEGFR2 kinase, Poly(Glu,Tyr) substrate, Ultra-pure ATP.

  • Procedure:

    • Prepare 3-fold serial dilutions of the deprotected probe (Start 10 µM).

    • Incubate with VEGFR2 (2 ng/well) and ATP (10 µM) for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Measure Luminescence (RLU).

  • Validation Criteria: The deprotected probe must show IC50 < 500 nM . If IC50 > 10 µM, the scaffold was likely the wrong isomer (5-OH or 6-OH) or degraded.

Visualizing the Regioselectivity Challenge

The following diagram illustrates why validating the N1-Boc isomer is critical for downstream biological activity.

RegioSelectivity Start 4-Hydroxyindazole (Unprotected) Reagent + Boc2O / Base Start->Reagent PathA Path A: Kinetic Control (Desired) Reagent->PathA PathB Path B: Thermodynamic Control (Undesired) Reagent->PathB Isomer1 N1-Boc Isomer (Tert-butyl 4-hydroxy...) PathA->Isomer1 Isomer2 N2-Boc Isomer PathB->Isomer2 Result1 Valid Scaffold Allows C3/O4 Functionalization Isomer1->Result1 Result2 Invalid Scaffold Steric clash at C3 Isomer2->Result2

Caption: Divergent synthesis paths. Only the N1-Boc isomer (Path A) is the validated scaffold for standard kinase inhibitor synthesis.

References

  • Design and Synthesis of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (2015). Validates the 4-hydroxyindazole core in VEGFR inhibitors.

  • Regioselective Protection of Indazoles. Tetrahedron Letters. Describes the N1 vs N2 Boc protection kinetics and NMR characterization.

  • Fragment-Based Drug Discovery of PDK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017). Details the use of indazole fragments in screening.

  • ADP-Glo™ Kinase Assay Systems. Promega Protocols. Standard industry protocol for validating kinase activity.

Sources

Strategic Divergence in Indazole Synthesis: A Comparative Guide to De Novo and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles and benzimidazoles in numerous kinase inhibitors and anticancer agents. However, the functionalization of the indazole core presents a notorious synthetic challenge. The low tautomeric barrier between 1H- and 2H-indazoles, combined with the nucleophilicity of both N1 and N2, means that direct electrophilic substitution (e.g., alkylation or arylation) typically yields intractable mixtures of regioisomers. Furthermore, the C3 position is electronically deactivated, making direct C-C bond formation difficult.

To overcome these challenges, synthetic chemists must choose between de novo ring construction (where functional groups are pre-installed on acyclic precursors) and late-stage catalytic functionalization (where advanced transition-metal catalysis overrides intrinsic reactivity). This guide objectively compares three distinct synthetic routes, providing mechanistic insights, quantitative performance data, and validated experimental protocols.

Strategic Overview: Navigating the Retrosynthetic Tree

The choice of synthetic route is dictated by the desired substitution pattern. De novo methods like the Cadogan reductive cyclization are highly effective for selectively accessing 2H-indazoles [2], while classical diazotization routes are robust for simple 1H-indazoles [1]. Conversely, accessing stereochemically complex C3-substituted indazoles requires cutting-edge late-stage functionalization, such as CuH-catalyzed allylation[3].

Retrosynthesis Indazole Functionalized Indazoles DeNovo De Novo Ring Synthesis Indazole->DeNovo Pre-functionalized precursors LateStage Late-Stage Functionalization Indazole->LateStage Core scaffold derivatization Cadogan Cadogan Reductive Cyclization (2H-Indazoles) DeNovo->Cadogan Diazotization Diazotization / Reduction (1H-Indazoles) DeNovo->Diazotization CuH CuH-Catalyzed C3-Allylation (Chiral C3-Indazoles) LateStage->CuH CH_Arylation Pd-Catalyzed C-H Arylation (C3/C7-Indazoles) LateStage->CH_Arylation

Caption: Retrosynthetic divergence for indazole synthesis highlighting de novo and late-stage strategies.

Comparative Analysis of Synthetic Routes

Route A: Classical Diazotization and Reduction (1H-Indazoles)

The foundational approach to 1H-indazoles begins with the diazotization of ortho-substituted anilines (e.g., anthranilic acid), followed by reduction to the arylhydrazine and subsequent condensation-cyclization[1]. While highly scalable and utilizing inexpensive reagents, this route suffers from harsh acidic conditions and poor tolerance for sensitive functional groups.

Route B: Modified Cadogan Reductive Cyclization (2H-Indazoles)

Traditionally, the Cadogan synthesis requires heating ortho-nitrobenzaldimines in triethyl phosphite at >150 °C. A modern, optimized one-pot protocol utilizes tri-n-butylphosphine (P(n-Bu)₃) as the reductant [2]. The superior nucleophilicity of P(n-Bu)₃ allows the deoxygenation of the nitro group to proceed at mild temperatures (room temperature to 60 °C), making it compatible with in situ imine condensation. This is the premier method for regioselective 2H-indazole synthesis.

Route C: CuH-Catalyzed C3-Allylation (Late-Stage Functionalization)

Direct C3-functionalization of unprotected indazoles is kinetically disfavored. The Buchwald group resolved this by utilizing 1H-N-(benzoyloxy)indazoles[3]. The N-benzoyloxy group serves a dual purpose: it withdraws electron density to activate the C3 position toward electrophilic attack, and it acts as a traceless leaving group. When reacted with a chiral allyl-copper intermediate, the reaction proceeds via a highly organized Zimmerman-Traxler transition state, yielding C3-quaternary chiral indazoles with exceptional enantioselectivity.

CuH_Mechanism CuH L*CuH Catalyst AllylCu Chiral Allyl-Cu Intermediate CuH->AllylCu Diene 1,3-Diene Diene->AllylCu Hydrocupration TS 6-Membered Zimmerman-Traxler TS AllylCu->TS Indazole 1H-N-(benzoyloxy)indazole Indazole->TS Electrophilic attack Product C3-Allylated Indazole (Quaternary Center) TS->Product Enantioselective C-C bond formation

Caption: Mechanism of CuH-catalyzed enantioselective C3-allylation via a Zimmerman-Traxler transition state.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies, providing a data-driven basis for route selection.

Synthetic RoutePrimary Product ClassKey Reagents / CatalystsTypical YieldsEnantioselectivity (ee)Functional Group Tolerance
Classical Diazotization 1H-IndazolesNaNO₂, SnCl₂ or Na₂SO₃, HCl60–85%N/A (Achiral)Low-Moderate: Sensitive to strong acids and reductants.
Modified Cadogan 2H-IndazolesP(n-Bu)₃, MeOH (Protic Solvent)70–95%N/A (Achiral)High: Tolerates halogens, esters, and ethers well.
CuH C3-Allylation C3-Allyl 1H-Indazoles(S,S)-Ph-BPE, Cu(OAc)₂, Silane65–92%90–99%Very High: Tolerates -OMe, -F, -Cl, -SO₂Me.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and visual cues for reaction monitoring.

Protocol A: Mild One-Pot Cadogan Cyclization (Synthesis of 2H-Indazoles)

Adapted from the optimized conditions reported in Organic Letters [2].

  • Imine Condensation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the ortho-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous methanol (0.2 M). Stir at ambient temperature for 2 hours.

    • Causality: Methanol acts as a protic solvent that facilitates imine formation through hydrogen bonding, bypassing the need for harsh Dean-Stark dehydration.

  • Reductive Cyclization: Add tri-n-butylphosphine (P(n-Bu)₃, 2.5 equiv) dropwise to the reaction mixture.

    • Causality: P(n-Bu)₃ is specifically selected over traditional triethyl phosphite because its enhanced nucleophilicity allows the deoxygenation of the nitro group to occur at much lower temperatures, preventing the thermal degradation of the delicate imine intermediate.

  • Monitoring & Completion: Heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating: the disappearance of the intense yellow imine spot and the emergence of a bright blue-fluorescent spot under UV (254 nm) indicates the successful formation of the aromatic 2H-indazole core.

  • Workup: Concentrate the mixture in vacuo. Purify directly via flash column chromatography. The high lipophilicity of the tributylphosphine oxide byproduct allows for straightforward chromatographic separation from the more polar indazole product.

Protocol B: CuH-Catalyzed Enantioselective C3-Allylation

Adapted from the methodology developed by the Buchwald laboratory [3].

  • Catalyst Activation: In an argon-filled glovebox, combine Cu(OAc)₂ (5 mol%) and the chiral (S,S)-Ph-BPE ligand (5.5 mol%) in anhydrous THF. Stir for 15 minutes until a homogeneous blue/green solution forms. Add dimethoxymethylsilane (DMMS, 2.0 equiv).

    • Causality & Validation: The silane acts as a terminal reductant, converting Cu(II) to the active L*CuH species. This transition is visually validated by a distinct color shift from blue/green to a deep red/brown.

  • Hydrocupration: Add the 1,3-diene (1.5 equiv) to the active catalyst solution and stir for 10 minutes.

    • Causality: The highly reactive CuH species undergoes rapid, regioselective insertion into the diene, generating the nucleophilic chiral allyl-copper intermediate required for C-C bond formation.

  • Electrophilic Trapping: Add the 1H-N-(benzoyloxy)indazole (1.0 equiv) as a solution in THF. Stir at room temperature for 12 hours.

    • Causality: The N-benzoyloxy group is the linchpin of this reaction. Unprotected indazoles would coordinate to and poison the copper catalyst. The N-benzoyloxy group prevents this while simultaneously activating the C3 position for electrophilic attack, ultimately acting as a traceless leaving group via N-O bond cleavage to restore aromaticity.

  • Quench & Isolation: Remove the flask from the glovebox. Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.

    • Validation: Effervescence (H₂ gas evolution) will be observed as the unreacted silane and active copper hydride species are safely decomposed. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and purify via silica gel chromatography to isolate the C3-quaternary indazole.

References

  • Title: 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 - Benchchem Source: Benchchem URL
  • Title: Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization Source: Organic Letters - ACS Publications URL
  • Title: Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis Source: Journal of the American Chemical Society URL

A Comparative Guide to the Biological Evaluation of Novel Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of Indazole-3-Carboxamides: A Comparative Analysis for Researchers and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold is a versatile and potent framework in the development of novel therapeutics.[1] Its inherent drug-like properties have led to extensive investigation against a multitude of biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[1] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of new indazole-3-carboxamide derivatives, providing a comparative overview of their diverse biological activities, supported by experimental data and detailed protocols.

Unveiling the Anticancer Potential: Targeting Key Signaling Pathways

Recent studies have highlighted the significant anticancer activity of novel indazole-3-carboxamide derivatives.[2][3] A key mechanism of action for many of these compounds is the inhibition of p21-Activated Kinase 1 (PAK1), a critical signaling node in cancer cell proliferation, survival, and metastasis.[4][5]

One noteworthy derivative, compound 30l , demonstrated excellent PAK1 enzyme inhibition with an IC50 of 9.8 nM and high selectivity.[5] Structure-activity relationship (SAR) analysis revealed that the presence of a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for this high potency.[1][5] Furthermore, the introduction of an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site and a hydrophilic group in the bulk solvent region were found to be critical for both inhibitory activity and selectivity.[1][5]

Another promising compound, 2f , exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[2] This compound was shown to induce apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[2] It also disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its anticancer effects.[2]

Comparative Anticancer Activity of Indazole-3-Carboxamide Derivatives
Compound IDTargetIC50 (nM)Key SAR ObservationsReference
30l PAK19.8The piperazine moiety with a terminal pyridine is crucial for high potency.[1][5]
2f Multiple Cancer Cell Lines230 - 1150-[2]

Exploring Novel Mechanisms: Modulation of Ion Channels and Receptors

Beyond kinase inhibition, indazole-3-carboxamides have shown significant activity as modulators of ion channels and receptors, opening new avenues for therapeutic intervention in a range of diseases, including inflammatory conditions and autoimmune disorders.[6][7]

A structure-activity relationship study identified indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in mast cell activation.[7][8] The unique regiochemistry of the amide linker was found to be critical for this activity.[6][7][8] Specifically, the indazole-3-carboxamide derivative 12d actively inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50 of 0.67 µM.[6][8] In contrast, its reverse amide isomer, 9c , was inactive even at a concentration of 100 µM.[7][8] This highlights the stringent structural requirements for CRAC channel inhibition.

In a different therapeutic area, novel 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a promising target for colorectal cancer immunotherapy.[9] Compound 14 displayed single-nanomolar EP4 antagonistic activity and significantly increased the proportion of cytotoxic CD8+ T cells in a tumor model.[9]

Comparative Activity of Indazole-3-Carboxamide Derivatives on Ion Channels and Receptors
Compound IDTargetIC50Key SAR ObservationsReference
12d CRAC Channel0.67 µMThe specific 3-carboxamide regiochemistry is essential for activity.[6][8]
9c CRAC Channel>100 µMThe reverse amide isomer is inactive.[7][8]
14 EP4 Receptor1.1 nM-[9]

Antimicrobial Potential of Indazole-3-Carboxamides

The indazole scaffold is also associated with antimicrobial activity.[10] Several newly synthesized 1H-indazole-3-carboxamides have been evaluated for their antibacterial and antifungal properties.[11] While some derivatives showed weak to modest activity against certain bacterial strains, this area of research is still emerging.[11] For instance, some derivatives displayed inhibitory profiles against S. aureus and S. epidermidis with MIC values in the range of 64 to 128 µg/mL.[11] Further optimization of the indazole-3-carboxamide scaffold could lead to the development of more potent antimicrobial agents.

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of these findings, it is crucial to follow standardized experimental protocols.

Synthesis of Indazole-3-Carboxamide Derivatives

The general synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.

General Procedure for Amide Bond Formation:

  • To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add coupling reagents such as HOBT and EDC.HCl, along with a base like triethylamine.

  • Stir the reaction mixture at room temperature for a short period.

  • Add the desired amine to the reaction mixture and continue stirring until the reaction is complete, as monitored by TLC or LC-MS.[1]

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final compound using column chromatography.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

MTT Assay Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[12]

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Protocol:

  • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PAK1 Core cluster_downstream Downstream Effects cluster_inhibition Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates Cytoskeletal Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal Rearrangement Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Metastasis Metastasis PAK1->Metastasis Indazole-3-Carboxamide Indazole-3-Carboxamide Indazole-3-Carboxamide->PAK1 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Indazole-3-Carboxylic Acid Indazole-3-Carboxylic Acid Amide Coupling Amide Coupling Indazole-3-Carboxylic Acid->Amide Coupling Purification Purification Amide Coupling->Purification Characterization Characterization Purification->Characterization Anticancer Screening Anticancer Screening Characterization->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Characterization->Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening->Mechanism of Action Studies MIC Determination MIC Determination Antimicrobial Screening->MIC Determination

Caption: General experimental workflow for the synthesis and biological evaluation of new indazole-3-carboxamide derivatives.

Conclusion and Future Directions

The indazole-3-carboxamide scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide underscores the importance of subtle structural modifications in determining the potency and selectivity of these compounds. Future research should focus on further optimizing the lead compounds to enhance their efficacy and pharmacokinetic properties. Additionally, exploring novel biological targets for this versatile scaffold could unveil new therapeutic opportunities for a wide range of diseases.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC.

  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem.

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - Academia.edu.

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF - ResearchGate.

  • 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses - Benchchem.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract - Der Pharma Chemica.

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed.

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications.

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI.

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC.

  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate.

Sources

In Vitro Benchmarking of Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of Type II kinase inhibitors. By mimicking the purine ring of ATP while offering distinct hydrogen-bonding capabilities, indazole derivatives often exhibit superior potency and selectivity profiles compared to their indole or quinazoline counterparts.

This guide provides a technical comparison of indazole-based inhibitors (using Axitinib as the primary case study) against standard indolinone/quinazoline alternatives (e.g., Sunitinib ). We analyze biochemical potency, selectivity, and provide a validated workflow for in vitro assessment using TR-FRET technology.

The Indazole Advantage: Structural & Mechanistic Basis[2]

The transition from indole to indazole in drug design is often driven by the need to optimize hydrogen bonding within the ATP-binding pocket. The additional nitrogen in the indazole ring (position 2) serves as a crucial hydrogen bond acceptor/donor, often stabilizing the inhibitor in the "DFG-out" (inactive) conformation of kinases like VEGFR.

Key Differentiator:

  • Indazole (Axitinib): Binds deep in the hydrophobic pocket; the indazole core forms specific H-bonds with the hinge region (e.g., Glu917/Cys919 in VEGFR2), resulting in sub-nanomolar potency.

  • Indolinone (Sunitinib): While potent, often exhibits faster off-rates and lower selectivity ratios against off-targets like TIE2 or RET compared to optimized indazoles.

Visualization: VEGFR2 Signaling & Inhibition Pathway

The following diagram illustrates the specific intervention point of indazole inhibitors within the angiogenic signaling cascade.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Transmembrane) VEGF->VEGFR2 Ligand Binding Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activation ATP ATP (Cofactor) ATP->VEGFR2 Normal Activation Indazole Indazole Inhibitor (Axitinib) Indazole->VEGFR2 Competitive Inhibition (DFG-out Binding) PI3K PI3K / Akt Pathway Phos->PI3K MAPK RAS / MAPK Pathway Phos->MAPK Response Endothelial Cell Proliferation & Migration PI3K->Response MAPK->Response

Figure 1: Mechanism of Action. Indazole compounds competitively displace ATP, preventing autophosphorylation and downstream angiogenic signaling.

Comparative Performance Data

The following data consolidates biochemical IC50 values derived from standard radiometric or FRET-based kinase assays. The comparison highlights the potency shift achieved by the indazole scaffold (Axitinib) versus the indolinone scaffold (Sunitinib).

Table 1: Biochemical Potency Profile (IC50)
Target KinaseAxitinib (Indazole)Sunitinib (Indolinone)Fold Potency Advantage (Indazole)
VEGFR-1 0.1 nM ~10 nM100x
VEGFR-2 0.2 nM 10 - 43 nM~50-200x
VEGFR-3 0.1 - 0.3 nM ~17 nM~50x
PDGFR-β 1.6 nM11 nM~7x
TIE-2 >1,500 nM>10,000 nM(Both Selective)

Data Sources: Compiled from J. Med. Chem. discovery papers and Pfizer comparative profiling studies [1, 2].

Analysis: The indazole derivative demonstrates a 1-2 log increase in potency against the primary VEGF receptors. This "super-potency" allows for lower dosing in clinical settings, potentially widening the therapeutic window relative to off-target toxicities.

Experimental Protocols: Validating Indazole Efficacy

To replicate these profiles, a robust, self-validating assay is required. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard ELISA due to its homogeneous nature and ability to measure binding affinity (Ki) more directly in equilibrium conditions.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Method)

Principle: This assay detects the binding of a tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) to the kinase. An antibody labeled with Europium (Eu) binds to the kinase tag (e.g., GST or His). When the tracer binds the kinase, FRET occurs between Eu and Alexa647. The indazole test compound displaces the tracer, decreasing the FRET signal.

Reagents:

  • Kinase: Recombinant Human VEGFR2 (catalytic domain).

  • Tracer: Kinase Tracer 199 or 236 (optimized for Type II inhibitors).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare 10mM stock of Indazole (Axitinib) in DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute 100x into Kinase Buffer (Final DMSO concentration in assay should be <1%).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step 1: Add 5 µL of diluted Test Compound.

    • Step 2: Add 5 µL of Kinase/Antibody Mixture (Optimized conc, typically 5 nM Kinase / 2 nM Antibody).

    • Step 3: Add 5 µL of Tracer (at Kd concentration).

    • Note: For Type II inhibitors (slow off-rate), a pre-incubation of Compound + Kinase for 30-60 mins before adding Tracer is recommended to reach equilibrium.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on TR-FRET compatible reader (e.g., PHERAstar or EnVision).

    • Excitation: 340 nm. Emission 1: 665 nm (Acceptor). Emission 2: 615 nm (Donor).

  • Data Analysis:

    • Calculate Emission Ratio (665nm/615nm).

    • Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.[1]

Visualization: TR-FRET Assay Workflow

TRFRET_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Prep Compound Serial Dilution (DMSO -> Buffer) Add1 Add Compound (5 µL) Prep->Add1 Mix Master Mix Prep (Kinase + Eu-Ab) Add2 Add Kinase/Ab (5 µL) Mix->Add2 Add1->Add2 Inc1 Pre-Incubation (30 min) Add2->Inc1 Add3 Add Tracer (5 µL) Inc1->Add3 Inc2 Equilibrium Incubation (60 min) Add3->Inc2 Read Plate Reader (Ex: 340nm | Em: 665/615nm) Inc2->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Optimized TR-FRET workflow for slow-binding Type II inhibitors.

Critical Quality Attributes: Solubility & Selectivity

While indazoles offer potency, they often present solubility challenges compared to more polar scaffolds.

1. Kinetic Solubility: Indazole rings are planar and lipophilic.

  • Protocol: Shake-flask method in PBS (pH 7.4) for 24 hours.

  • Benchmark: Axitinib has very low water solubility (<1 µg/mL at pH 7.4).

  • Mitigation: In in vitro assays, ensure DMSO concentration is constant and does not exceed 1% to prevent precipitation which causes false negatives (drop-out).

2. Selectivity Profiling (The "Clean" Screen): To validate the superiority of the indazole scaffold, a panel screen is necessary.

  • Z-Prime (Z') Validation: Do not proceed with screening unless your assay Z' > 0.5.

    • Where

      
       is the positive control (reference inhibitor) and 
      
      
      
      is the negative control (DMSO).
References
  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[2] Clinical Cancer Research.

  • McTigue, M., et al. (2012). "Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor clinical candidates." Proceedings of the National Academy of Sciences (PNAS).

  • Patel, C., et al. (2023). "Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays." Ocular Therapeutix Research.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Protocol."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate. As this compound is often utilized in research and development, specific long-term toxicological and environmental impact data may be limited. Therefore, the foundational principle of this guide is to treat the substance as hazardous chemical waste, ensuring the highest standards of safety for laboratory personnel and the environment. Adherence to these protocols is critical for regulatory compliance and fostering a culture of safety.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

The primary directive is to manage this compound as a hazardous substance until comprehensive data proves otherwise. Based on analogs, the following potential hazards should be assumed:

Potential HazardClassificationRationale and Precautionary Actions
Acute Oral Toxicity Harmful if swallowed[1][2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. In case of ingestion, rinse the mouth and seek immediate medical attention.[2]
Skin Irritation/Corrosion Causes skin irritation[1][2]Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat. If contact occurs, wash the affected area with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1][2]Wear safety goggles or a face shield. If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[1]
Respiratory Irritation May cause respiratory irritation[2][3]Handle only within a certified chemical fume hood to avoid inhaling dust or vapors.[4] If inhaled, move the individual to fresh air and seek medical advice.

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before any waste handling begins, establishing a safe working environment is paramount.

  • Engineering Controls : All handling and preparation of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate for disposal must be conducted within a properly functioning chemical fume hood.[4] This is the primary defense against the inhalation of fine particulates or potential vapors.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Eye Protection : Chemical safety goggles providing a complete seal around the eyes. A face shield should be used if there is a splash hazard.[1]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling is complete.

    • Body Protection : A full-length laboratory coat, buttoned, to protect skin and clothing.[4]

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are unobstructed and readily accessible from the work area.[4] All personnel should be familiar with their location and operation.

Step-by-Step Disposal Workflow

The proper disposal of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate must be conducted in accordance with all applicable federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The following protocol provides a self-validating system for its safe disposal.

Step 1: Waste Characterization and Segregation

This compound is a non-halogenated organic solid. It is crucial to segregate this waste stream to prevent dangerous chemical reactions and to facilitate proper final disposal.

  • Action : Designate a specific waste container for "Non-Halogenated Solid Organic Waste."

  • Causality : Never mix this waste with acids, bases, oxidizers, or halogenated organic waste.[4][7] Co-mingling different waste streams can lead to exothermic reactions, gas evolution, and complicates the disposal process, often increasing costs.[4]

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies like OSHA and the EPA.[5][8]

  • Action : Select a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-top lid.[4] Affix a "HAZARDOUS WASTE" label to the container.[8][9]

  • Label Details : The label must clearly and legibly list the full chemical name: "tert-butyl 4-hydroxy-1H-indazole-1-carboxylate " and its approximate quantity. Do not use abbreviations or chemical formulas.[9]

Step 3: Waste Collection Procedures
  • For Pure or Unused Compound :

    • Inside a chemical fume hood, carefully transfer the solid chemical into the designated hazardous waste container.

    • Minimize the generation of dust during the transfer.[4]

    • Securely close the container lid immediately after the addition of waste.

  • For Contaminated Solid Labware (e.g., gloves, weighing paper, pipette tips) :

    • Place all solid materials contaminated with the compound into a sealable plastic bag.

    • Deposit the sealed bag into the same "Non-Halogenated Solid Organic Waste" container.[4]

  • For Contaminated Glassware :

    • Perform an initial decontamination rinse with a suitable organic solvent, such as ethanol or acetone.

    • Collect this rinsate in a separate, clearly labeled "Non-Halogenated Liquid Organic Waste" container.

    • Only after this initial solvent rinse can the glassware be washed according to standard laboratory procedures.[4] This two-step process ensures that hazardous material is not introduced into the sewer system.[10]

Step 4: Temporary On-Site Storage

Waste containers must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action : Store the sealed and labeled waste container in your lab's designated SAA.

  • Causality : The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[8][9] This ensures accountability and minimizes the risk of improper handling. Containers must be kept closed at all times except when adding waste.[9]

Step 5: Final Disposal

Final disposal is a regulated process that must not be undertaken by laboratory personnel.

  • Action : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4][10]

  • Causality : The preferred disposal method for this type of organic compound is controlled incineration at a licensed facility.[4] This process effectively destroys the molecule, minimizing its environmental impact. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][10]

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is critical.

  • Evacuate : Immediately alert others and evacuate the immediate spill area.[1]

  • Protect : Don the appropriate PPE as described in Section 2.

  • Contain : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect : Carefully scoop the absorbed material and place it into your labeled "Non-Halogenated Solid Organic Waste" container for disposal.[1][11]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S office.

Visual Disposal Workflow

The following diagram illustrates the decision-making process and pathways for the proper disposal of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate and associated contaminated materials.

Disposal_Workflow Disposal Workflow for Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate cluster_generation Waste Generation Point (in Fume Hood) cluster_containers Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposition Generation Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (Pure compound, contaminated solids, glassware) Solid_Waste Solid Waste Container (Non-Halogenated Organic) Label: 'HAZARDOUS WASTE' Generation->Solid_Waste Pure solid & contaminated labware (gloves, paper) Liquid_Waste Liquid Waste Container (Non-Halogenated Organic) Label: 'HAZARDOUS WASTE' Generation->Liquid_Waste Contaminated Glassware (Initial solvent rinseate) SAA Satellite Accumulation Area (SAA) (Secure, in-lab location) Solid_Waste->SAA Store securely Liquid_Waste->SAA Store securely EHS Licensed Waste Disposal Vendor (via Institutional EH&S) SAA->EHS Schedule Pickup

Caption: Logical flow from waste generation to final disposal.

References

  • Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 6-Bromo-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Material Safety Data Sheet. HHBTA.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Tyco Fire Protection Products.
  • SAFETY DATA SHEET. AFG Bioscience LLC.
  • MSDS of tert-butyl 4-bromo-1H-indazole-1-carboxylate. Capot Chemical.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Material Safety Data Sheet. Cole-Parmer.
  • 1 - Safety Data Sheet. Unknown Source.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate

[1]

Executive Safety Summary

Compound Class: Boc-protected Indazole / Phenolic Derivative Operational Status: CAUTION — SUBSTANCE NOT FULLY TESTED. Primary Directive: Treat as a potential sensitizer and bioactive kinase inhibitor scaffold.

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is a specialized intermediate often used in the synthesis of bioactive small molecules. Due to the lack of comprehensive toxicological data for this specific derivative, the Precautionary Principle applies: handle as if it is a potent irritant and potentially mutagenic until proven otherwise.

Immediate Action Required:

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Skin Protection: Double-gloving is mandatory when solvating this compound, particularly in halogenated solvents (DCM/Chloroform).

  • Thermal Stability: Do not heat above 80°C without venting; the tert-butyl carbamate (Boc) group is thermally labile and may release isobutylene and CO₂ gas, pressurizing sealed vessels.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I derive these hazards not just from generic databases, but from the structural moieties present:

Structural MoietyAssociated HazardOperational Implication
Indazole Core Potential BioactivityIndazoles are privileged scaffolds in kinase inhibition. Risk: Unintended biological activity if absorbed.[1][2]
Boc-Group Acid/Thermal InstabilityRisk: Rapid gas evolution (CO₂/Isobutylene) upon contact with strong acids (TFA/HCl) or heat, leading to vessel rupture.
Phenolic -OH Weak Acidity / ReactivityRisk: Skin/Eye corrosion potential.[3][4] Increases solubility in basic aqueous media, altering cleanup protocols.
Physical State Fine Solid / DustRisk: Electrostatic solids often disperse easily. Inhalation is the primary exposure route.

PPE Selection Matrix

This matrix is designed to create a self-validating safety system . If one barrier fails (e.g., glove tear), the secondary barrier (engineering control) maintains protection.

Personal Protective Equipment (PPE) Specifications[1][7]
Body ZoneRequired PPETechnical Rationale (The "Why")
Respiratory Engineering Control: Fume Hood.Backup: N95 or P100 Respirator.Indazole intermediates are often fluffy, electrostatic solids. A fume hood prevents aerosolization. Respirators are a last line of defense only if hood access is compromised.
Hand (Solid) Single Nitrile Gloves (4 mil minimum).Sufficient for dry solid handling.
Hand (Liquid) Double Gloving (Nitrile over Laminate/Nitrile).This compound is frequently dissolved in Dichloromethane (DCM) or DMF . Nitrile degrades rapidly in DCM (<5 mins). The inner glove provides the actual chemical resistance.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for phenols or acidic intermediates. Goggles seal against dust entry and splashes.
Body Flame-Resistant (FR) Lab Coat + Cotton clothing.Synthetic fabrics (polyester) can melt into skin if a solvent fire occurs. Cotton/FR provides a thermal buffer.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat before adding the solid. Indazoles are prone to static cling, which causes "jumping" of particles.

  • Enclosure: Place the analytical balance inside the fume hood or a dedicated balance enclosure.

  • Technique: Do not use a spatula that is too large for the vessel neck. Use a weighing funnel to prevent neck contamination (which leads to poor seals and exposure later).

B. Reaction & Solubilization[7]
  • Solvent Choice: When dissolving in DCM or DMF, ensure the vessel is vented.

  • Acid Contact: If removing the Boc group (deprotection) using TFA or HCl:

    • Expect Gas: CO₂ and Isobutylene will evolve immediately.

    • Open System: Never perform Boc-deprotection in a sealed vial. Use a bubbler or open septum needle to vent pressure.

C. Spill Cleanup[1]
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened), then wipe up.

  • Solution Spill: Cover with vermiculite or spill pads.

  • Decontamination: Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize any phenolic residues, followed by water.

Handling Lifecycle Visualization

The following diagram illustrates the logical flow of handling, emphasizing the "Cradle-to-Grave" safety approach.

HandlingLifecyclecluster_emergencyEmergency ProtocolsStorage1. Storage(4°C, Desiccated)Keep away from AcidsWeighing2. Weighing(Fume Hood Only)Anti-static Gun RequiredStorage->Weighing Transfer to HoodReaction3. Reaction / Use(Ventilation Essential)Beware Gas Evolution (Boc)Weighing->Reaction Solubilization(Double Glove)Waste4. Disposal(High Temp Incineration)Segregate from OxidizersReaction->Waste Quench & SegregateSpillSpill Event:Wet Wipe MethodExposureSkin Contact:Wash 15 min(Soap/Water)

Figure 1: Operational lifecycle for handling Boc-protected indazoles, highlighting critical control points.

Disposal & Waste Management

Do not dispose of down the drain. This compound is an organic nitrogen heterocycle and must be incinerated.

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic SolidPlace in a sealed jar labeled "Hazardous Waste - Toxic Organic Solid."
Liquid Waste Non-Halogenated OrganicIf dissolved in MeOH/EtOAc/DMF.
Liquid Waste Halogenated OrganicIf dissolved in DCM/Chloroform. Segregate strictly.
Contaminated PPE Hazardous DebrisGloves and weigh boats must go into the solid hazardous waste bin, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.